molecular formula C6H11Br B2692547 1-Bromo-3-methylcyclopentane CAS No. 58794-26-6

1-Bromo-3-methylcyclopentane

Cat. No.: B2692547
CAS No.: 58794-26-6
M. Wt: 163.058
InChI Key: RWMACSHFTGJPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methylcyclopentane is an organic compound with the molecular formula C6H11Br and a molecular weight of 163.06 g/mol . This monosubstituted cycloalkane is a halogenated derivative of methylcyclopentane, characterized by a bromine atom and a methyl group attached to a cyclopentane ring . It is supplied as a liquid and should be stored at room temperature . In research, methylcyclopentane and its derivatives are valuable substrates and intermediates in catalytic processes . Studies on methylcyclopentane reforming over supported platinum nanoparticles have shown product selectivity that is highly dependent on catalyst support, with reactions yielding various isomers and benzene at higher temperatures . This makes related bromo-compounds like this compound potential intermediates in organic synthesis and materials science research for constructing more complex molecular architectures . Researchers can utilize this compound as a building block in synthetic organic chemistry, particularly in reactions where the bromine atom serves as a good leaving group for nucleophilic substitution. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMACSHFTGJPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-3-methylcyclopentane (C₆H₁₁Br), a halogenated cycloalkane with applications in organic synthesis. The document details its structure, physicochemical properties, spectroscopic data, reactivity, and relevant experimental protocols.

Chemical Identity and Structure

This compound is a cyclic alkane derivative characterized by a five-membered ring substituted with a bromine atom and a methyl group. The positional relationship of these substituents gives rise to cis and trans stereoisomers, which exhibit distinct physical and spectroscopic properties.

Molecular Formula: C₆H₁₁Br[1]

Molecular Weight: 163.06 g/mol [1][2]

CAS Number: 58794-26-6[1]

IUPAC Name: this compound[1]

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely reported in readily accessible literature. The following table summarizes computed data and available experimental information for closely related compounds.

PropertyValueSource
Molecular Weight 163.06 g/mol PubChem[1][2]
XLogP3-AA 2.7PubChem (Computed)[1][2]
Hydrogen Bond Donor Count 0PubChem (Computed)[1][2]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1][2]
Rotatable Bond Count 0PubChem (Computed)[1][2]
Exact Mass 162.00441 DaPubChem (Computed)[1][2]
Monoisotopic Mass 162.00441 DaPubChem (Computed)[1][2]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1][2]
Heavy Atom Count 7PubChem (Computed)[1][2]

Solubility: While specific solubility data for this compound is scarce, its structural analogue, bromocyclopentane, is known to be more soluble in nonpolar solvents like ethyl acetate, hexane, and chloroform, and exhibits very low solubility in water.[3][4] This suggests that this compound will follow a similar trend, being soluble in common organic solvents and largely insoluble in aqueous solutions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for trans-1-bromo-3-methylcyclopentane is available in the Wiley KnowItAll NMR Spectral Library.[5] Detailed peak assignments require further analysis and comparison with spectral data for the cis-isomer, which is not readily available.

¹H NMR: Detailed ¹H NMR spectra for both cis- and trans-1-bromo-3-methylcyclopentane are not available in the searched literature. However, based on the structure, one would expect complex splitting patterns in the aliphatic region of the spectrum due to the diastereotopic protons on the cyclopentane (B165970) ring.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided in the search results, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for haloalkanes. Key fragments would likely include:

  • The molecular ion peak (M⁺) as a doublet due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • A fragment corresponding to the loss of the bromine atom (M-Br)⁺.

  • Fragments resulting from the cleavage of the cyclopentane ring.

Infrared (IR) Spectroscopy

Reactivity and Synthetic Applications

This compound, as a secondary alkyl halide, can undergo a variety of reactions, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

The secondary nature of the carbon bearing the bromine atom allows for both Sₙ1 and Sₙ2 pathways. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism, leading to inversion of stereochemistry at the reaction center. Solvolysis reactions in polar protic solvents, particularly with weak nucleophiles, are more likely to proceed via an Sₙ1 mechanism, involving a carbocation intermediate.

Elimination Reactions

Treatment of this compound with a strong base will favor elimination reactions to form methylcyclopentene isomers. According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene. The use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). The stereochemistry of the starting material (cis or trans) will also influence the regioselectivity and stereoselectivity of the E2 elimination.

Grignard Reagent Formation

Like other alkyl bromides, this compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Experimental Protocols

General Synthesis via Bromination of 3-Methylcyclopentanol (B93247)

A common method for the synthesis of alkyl bromides is the reaction of the corresponding alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

Materials:

  • 3-Methylcyclopentanol

  • Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Cool the 3-methylcyclopentanol in an ice bath.

  • Slowly add the brominating agent (e.g., PBr₃) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction by carefully adding it to ice water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

G Start Start: 3-Methylcyclopentanol Bromination Bromination (e.g., PBr3 or HBr) Start->Bromination Quenching Reaction Quenching (Ice Water) Bromination->Quenching Extraction Liquid-Liquid Extraction (Diethyl Ether) Quenching->Extraction Washing Aqueous Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4 or Na2SO4) Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Fractional Distillation) Evaporation->Purification Product Product: this compound Purification->Product

References

Synthesis of 1-Bromo-3-methylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-methylcyclopentane is a halogenated cyclic alkane that serves as a valuable building block in organic synthesis. Its stereochemistry and functionalization potential make it a significant precursor for the development of various carbocyclic structures, which are core motifs in many pharmaceutical agents and natural products. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthetic Strategies

The most common and efficient laboratory-scale synthesis of this compound involves the conversion of the corresponding alcohol, 3-methylcyclopentanol. This transformation can be achieved through several established methods, primarily utilizing phosphorus tribromide (PBr₃) or employing the conditions of an Appel reaction.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

The reaction of alcohols with phosphorus tribromide is a classic and reliable method for the synthesis of alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which typically results in the inversion of stereochemistry at the reacting carbon center. This is particularly relevant when starting with a chiral alcohol. The reaction is generally high-yielding and avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid.[1][2]

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[3][4] Similar to the PBr₃ method, the Appel reaction proceeds through an Sₙ2 pathway, leading to an inversion of configuration at the alcohol's stereocenter.[4] A significant advantage of this method is its mild reaction conditions.[4]

Reaction Pathways

Synthesis_Pathways cluster_main Synthesis of this compound cluster_pbr3 PBr₃ Method cluster_appel Appel Reaction Start 3-Methylcyclopentanol Reagent_PBr3 PBr₃ Reagents_Appel CBr₄ + PPh₃ Product This compound Intermediate_PBr3 Intermediate (Dibromophosphite ester) Reagent_PBr3->Intermediate_PBr3 Activation Intermediate_PBr3->Product Sₙ2 Attack by Br⁻ Byproduct_PBr3 H₃PO₃ Intermediate_PBr3->Byproduct_PBr3 Intermediate_Appel Intermediate (Alkoxyphosphonium salt) Reagents_Appel->Intermediate_Appel Activation Intermediate_Appel->Product Sₙ2 Attack by Br⁻ Byproduct_Appel OPPh₃ + HCBr₃ Intermediate_Appel->Byproduct_Appel Experimental_Workflow Start Start Reaction_Setup Reaction Setup (3-Methylcyclopentanol, Solvent, N₂ atm) Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Reagent_Addition Add Brominating Reagent (PBr₃ or CBr₄/PPh₃) Cooling->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation or Column Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Elucidation of the Structure of 1-Bromo-3-methylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the isomeric compound 1-Bromo-3-methylcyclopentane. The document details the stereoselective synthesis of its cis and trans isomers, along with a thorough analysis of their spectroscopic properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a precise understanding of molecular structure is paramount.

Stereoselective Synthesis

The synthesis of the cis and trans isomers of this compound is achieved through the stereospecific reaction of the corresponding isomers of 3-methylcyclopentanol (B93247) with phosphorus tribromide (PBr₃). This reaction proceeds via a well-established Sₙ2 mechanism, which is characterized by the inversion of stereochemistry at the reacting center.[1][2][3]

To obtain the trans isomer of this compound, cis-3-methylcyclopentanol is used as the starting material. Conversely, the cis isomer is synthesized from trans-3-methylcyclopentanol. The stereochemical outcome is a direct consequence of the backside attack of the bromide ion on the intermediate formed from the alcohol and PBr₃.[1][2][3]

Experimental Protocol: Synthesis of trans-1-Bromo-3-methylcyclopentane from cis-3-methylcyclopentanol

This protocol is adapted from established procedures for the conversion of secondary alcohols to alkyl bromides using PBr₃.[4]

Materials:

  • cis-3-methylcyclopentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with cis-3-methylcyclopentanol and anhydrous diethyl ether under an inert atmosphere.

  • The flask is cooled in an ice bath to 0 °C.

  • Phosphorus tribromide (approximately 0.33 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of ice-cold water.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The organic layer is washed successively with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude trans-1-Bromo-3-methylcyclopentane is purified by vacuum distillation.

The same procedure can be followed for the synthesis of cis-1-Bromo-3-methylcyclopentane starting from trans-3-methylcyclopentanol.

Spectroscopic Data and Structural Analysis

The structural elucidation of the synthesized isomers is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound are presented below. These predictions are based on established chemical shift correlations and can be compared with the experimental data of the related compound, bromocyclopentane.[5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Isomer Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
cisH1 (CH-Br)4.2 - 4.4m-
H3 (CH-CH₃)1.8 - 2.0m-
CH₂1.5 - 2.2m-
CH₃0.9 - 1.1dJ ≈ 7
transH1 (CH-Br)4.1 - 4.3m-
H3 (CH-CH₃)1.7 - 1.9m-
CH₂1.4 - 2.1m-
CH₃0.8 - 1.0dJ ≈ 7

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Isomer Carbon Predicted Chemical Shift (ppm)
cisC1 (CH-Br)55 - 60
C2, C535 - 40
C330 - 35
C425 - 30
CH₃18 - 22
transC1 (CH-Br)54 - 59
C2, C534 - 39
C329 - 34
C424 - 29
CH₃17 - 21

The slight differences in the predicted chemical shifts for the cis and trans isomers arise from the different steric environments of the nuclei in each molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for this compound are summarized below. These are based on typical values for alkyl halides and cyclopentane (B165970) derivatives.[8][9]

Table 3: Predicted IR Absorption Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³)2850 - 3000Strong
C-H bend (CH₂)1450 - 1470Medium
C-H bend (CH₃)1370 - 1390Medium
C-Br stretch500 - 600Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).[10]

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment
162/164Moderate[M]⁺ (Molecular ion)
83High[M - Br]⁺
69High[C₅H₉]⁺
55Moderate[C₄H₇]⁺
41High[C₃H₅]⁺

The base peak is expected to be at m/z 83, corresponding to the loss of the bromine atom to form a stable secondary carbocation.

Conformational Analysis

The cyclopentane ring is not planar and exists in various puckered conformations, primarily the envelope and half-chair forms, which rapidly interconvert at room temperature. The substituents on the ring will preferentially occupy positions that minimize steric strain.

In this compound, both the bromo and methyl groups can be in either pseudo-axial or pseudo-equatorial positions. The relative stability of the different conformers will depend on the stereochemistry (cis or trans) and the resulting steric interactions.

  • In the trans isomer, the most stable conformation will have both the bromo and methyl groups in pseudo-equatorial positions to minimize 1,3-diaxial-like interactions.

  • In the cis isomer, one group must be pseudo-axial while the other is pseudo-equatorial. The larger bromine atom will preferentially occupy the pseudo-equatorial position to a greater extent than the methyl group to minimize steric strain.

Visualizations

Synthesis and Stereochemistry

G cluster_cis Synthesis of trans Isomer cluster_trans Synthesis of cis Isomer cis_alcohol cis-3-methylcyclopentanol trans_bromide trans-1-Bromo-3-methylcyclopentane cis_alcohol->trans_bromide PBr₃ / Ether (Sₙ2 Inversion) trans_alcohol trans-3-methylcyclopentanol cis_bromide cis-1-Bromo-3-methylcyclopentane trans_alcohol->cis_bromide PBr₃ / Ether (Sₙ2 Inversion)

Caption: Stereoselective synthesis of this compound isomers.

Structure Elucidation Workflow

G cluster_data Spectroscopic Data start Synthesized Compound (cis or trans isomer) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Group Absorptions (C-Br) ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data structure Confirmed Structure of This compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has detailed the stereoselective synthesis and comprehensive structural elucidation of cis- and trans-1-Bromo-3-methylcyclopentane. By employing a stereospecific Sₙ2 reaction, the desired isomers can be selectively prepared from their corresponding alcohol precursors. The combination of NMR, IR, and MS, complemented by conformational analysis, provides a complete and unambiguous assignment of the molecular structure. This information is critical for applications in drug design and development where precise stereochemistry is essential for biological activity.

References

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-3-methylcyclopentane, a saturated halogenated cycloalkane. Due to the presence of two chiral centers at positions 1 and 3, this compound exists as four distinct stereoisomers. Understanding the spatial arrangement and properties of these isomers is crucial for their application in stereoselective synthesis and as chiral building blocks in drug discovery.

Stereoisomeric Relationships

This compound possesses two stereogenic centers, leading to a total of 22 = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are diastereomerically related to each other.

  • cis-Isomers: The bromine atom and the methyl group are on the same side of the cyclopentane (B165970) ring. The two cis-isomers are (1R,3S)-1-bromo-3-methylcyclopentane and (1S,3R)-1-bromo-3-methylcyclopentane. These two isomers are non-superimposable mirror images of each other and are therefore enantiomers.

  • trans-Isomers: The bromine atom and the methyl group are on opposite sides of the cyclopentane ring. The two trans-isomers are (1R,3R)-1-bromo-3-methylcyclopentane and (1S,3S)-1-bromo-3-methylcyclopentane. These two isomers are also enantiomers.

The relationship between any cis-isomer and any trans-isomer is diastereomeric. Diastereomers have different physical properties and can be separated by conventional techniques such as distillation or chromatography. Enantiomers, on the other hand, have identical physical properties in an achiral environment, except for their interaction with plane-polarized light, and require chiral separation techniques.

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

Quantitative experimental data for the individual stereoisomers of this compound is scarce in the literature. The following table summarizes computed data from publicly available databases, which can serve as a useful estimation for experimental design.

Property(1R,3R)-trans(1S,3S)-trans(1R,3S)-cis(1S,3R)-cis
Molecular Formula C₆H₁₁BrC₆H₁₁BrC₆H₁₁BrC₆H₁₁Br
Molecular Weight ( g/mol ) 163.06163.06163.06163.06
Computed Boiling Point (°C) Not availableNot available158.3±8.0Not available
Computed Density (g/mL) Not availableNot available1.3±0.1Not available
Computed Optical Rotation Not availableNot availableNot availableNot available

Note: The presented boiling point and density are computationally predicted for the (1R,3S)-cis isomer and should be considered as estimates. Experimental values may vary.

Experimental Protocols

The stereoselective synthesis of the four isomers of this compound can be achieved starting from the corresponding stereoisomers of 3-methylcyclopentanol (B93247). The bromination of alcohols with reagents like phosphorus tribromide (PBr₃) typically proceeds with an inversion of configuration at the chiral center.

Synthesis_Workflow cluster_0 Precursor Synthesis & Separation cluster_1 Stereospecific Bromination cluster_2 Chiral Resolution 3-Methylcyclopentanone 3-Methylcyclopentanone cis/trans-3-Methylcyclopentanol_mixture cis/trans-3-Methylcyclopentanol_mixture 3-Methylcyclopentanone->cis/trans-3-Methylcyclopentanol_mixture Reduction (e.g., NaBH4) cis-3-Methylcyclopentanol cis-3-Methylcyclopentanol cis/trans-3-Methylcyclopentanol_mixture->cis-3-Methylcyclopentanol Fractional Distillation / Column Chromatography trans-3-Methylcyclopentanol trans-3-Methylcyclopentanol cis/trans-3-Methylcyclopentanol_mixture->trans-3-Methylcyclopentanol Fractional Distillation / Column Chromatography trans-1-Bromo-3-methylcyclopentane (racemic) trans-1-Bromo-3-methylcyclopentane (racemic) cis-3-Methylcyclopentanol->trans-1-Bromo-3-methylcyclopentane (racemic) PBr3 (Inversion) cis-1-Bromo-3-methylcyclopentane (racemic) cis-1-Bromo-3-methylcyclopentane (racemic) trans-3-Methylcyclopentanol->cis-1-Bromo-3-methylcyclopentane (racemic) PBr3 (Inversion) (1R,3R) & (1S,3S) enantiomers (1R,3R) & (1S,3S) enantiomers trans-1-Bromo-3-methylcyclopentane (racemic)->(1R,3R) & (1S,3S) enantiomers Preparative Chiral HPLC (1R,3S) & (1S,3R) enantiomers (1R,3S) & (1S,3R) enantiomers cis-1-Bromo-3-methylcyclopentane (racemic)->(1R,3S) & (1S,3R) enantiomers Preparative Chiral HPLC

Figure 2: General synthetic workflow for obtaining the stereoisomers of this compound.
Protocol 1: Synthesis of a Mixture of cis- and trans-1-Bromo-3-methylcyclopentane

This protocol describes a general method for the synthesis of a mixture of the diastereomers starting from 3-methylcyclopentanol.

Materials:

  • 3-methylcyclopentanol (mixture of cis and trans isomers)

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methylcyclopentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Slowly pour the reaction mixture over crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of cis- and trans-1-bromo-3-methylcyclopentane.

Protocol 2: Separation of cis- and trans-Diastereomers

The diastereomeric mixture of this compound can be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Method A: Fractional Distillation

  • Set up a fractional distillation apparatus with a vacuum source.

  • Carefully distill the crude product mixture under reduced pressure.

  • Collect the fractions at their respective boiling points. The lower-boiling isomer is typically the trans-isomer, and the higher-boiling isomer is the cis-isomer. The exact boiling points will depend on the pressure.

Method B: Column Chromatography

  • Prepare a silica gel column using a suitable non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether).

  • Load the crude product mixture onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify and combine the fractions containing the pure cis and trans isomers.

Protocol 3: Chiral Resolution of Enantiomers

The separated racemic cis and trans mixtures can be resolved into their individual enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).

General HPLC Parameters:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical scale, and scaled up accordingly for preparative separations.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for these compounds.

Procedure:

  • Dissolve the racemic mixture of either the cis or trans isomer in the mobile phase.

  • Perform analytical scale injections to optimize the separation conditions (mobile phase composition, flow rate, and temperature).

  • Once baseline separation is achieved, switch to a preparative scale column with the optimized method.

  • Inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analyze the collected fractions for enantiomeric purity using the analytical HPLC method.

  • Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure.

Conclusion

The four stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis. Their preparation relies on a stereocontrolled synthetic strategy, primarily through the bromination of the corresponding 3-methylcyclopentanol stereoisomers with inversion of configuration. Subsequent separation of the resulting diastereomers and chiral resolution of the enantiomeric pairs allows for the isolation of each pure stereoisomer. The detailed protocols and structural understanding provided in this guide are intended to facilitate the synthesis and application of these compounds in research and development.

Characterization of Cis and Trans 1-Bromo-3-methylcyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the cis and trans diastereomers of 1-bromo-3-methylcyclopentane. Due to the importance of stereoisomerism in medicinal chemistry and materials science, a thorough understanding of the distinct properties and spectral signatures of these isomers is crucial. This document outlines a probable synthetic route, details expected analytical characterization, and presents the stereochemical relationship between the isomers.

Stereoisomerism in this compound

This compound possesses two stereocenters at the C1 and C3 positions, giving rise to two diastereomeric pairs of enantiomers: cis and trans. In the cis isomer, the bromine atom and the methyl group are situated on the same face of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite faces. This difference in spatial arrangement leads to distinct physical, chemical, and spectroscopic properties.

A visual representation of the stereoisomeric relationship is provided in the following diagram:

stereoisomers cluster_cis cis-1-Bromo-3-methylcyclopentane cluster_trans trans-1-Bromo-3-methylcyclopentane cis_RR (1R,3R) cis_SS (1S,3S) cis_RR->cis_SS Enantiomers trans_RS (1R,3S) cis_RR->trans_RS Diastereomers trans_SR (1S,3R) cis_SS->trans_SR Diastereomers trans_RS->trans_SR Enantiomers workflow start 3-Methylcyclopentanol (cis/trans mixture) reaction Bromination with PBr₃ start->reaction mixture Crude Product: cis/trans-1-Bromo-3-methylcyclopentane reaction->mixture separation Separation (e.g., Fractional Distillation or Prep GC) mixture->separation cis_isomer cis-1-Bromo-3-methylcyclopentane separation->cis_isomer trans_isomer trans-1-Bromo-3-methylcyclopentane separation->trans_isomer characterization Spectroscopic Characterization cis_isomer->characterization trans_isomer->characterization

In-Depth Technical Guide: (1R,3S)-1-bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available information on (1R,3S)-1-bromo-3-methylcyclopentane. It is important to note that detailed experimental data for this specific stereoisomer is limited in publicly accessible scientific literature. The majority of the presented data is based on computational models.

Chemical Structure and Identifiers

(1R,3S)-1-bromo-3-methylcyclopentane is a halogenated derivative of methylcyclopentane. The stereochemical designators "(1R,3S)" specify the spatial arrangement of the bromine atom and the methyl group attached to the cyclopentane (B165970) ring, indicating a cis configuration where both substituents are on the same side of the ring.

Caption: 2D chemical structure of (1R,3S)-1-bromo-3-methylcyclopentane.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name cis-(1R,3S)-1-bromo-3-methylcyclopentane[1]
Molecular Formula C6H11Br[1][2]
CAS Number 58794-26-6 (for 1-bromo-3-methylcyclopentane, stereoisomerism not specified)[2]
PubChem CID 124488949[1]
InChI InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3/t5-,6+/m0/s1[1]
InChIKey RWMACSHFTGJPQM-NTSWFWBYSA-N[1]
SMILES C[C@H]1CC--INVALID-LINK--Br[1]

Computed Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight 163.06 g/mol [1][2]
Exact Mass 162.00441 Da[1][2]
XLogP3-AA (LogP) 2.7[1][2]
Topological Polar Surface Area 0 Ų[1][2]
Heavy Atom Count 7[1]
Complexity 61.2[1][2]
Rotatable Bond Count 0[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (1R,3S)-1-bromo-3-methylcyclopentane are not available in the public domain.

Some literature mentions the related compound, cis-1-bromo-3-methylcyclopentane, as a reactant in nucleophilic substitution reactions. For instance, its conversion to trans-3-methylcyclopentanol via an SN2 reaction with a hydroxide (B78521) ion has been described conceptually.[3][4][5] This suggests that (1R,3S)-1-bromo-3-methylcyclopentane could potentially be synthesized from the corresponding alcohol, (1S,3S)-3-methylcyclopentanol, through a reaction that proceeds with inversion of stereochemistry, such as the Appel reaction or by treatment with phosphorus tribromide. However, a specific, validated protocol for this transformation is not documented.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or databases regarding the biological activity of (1R,3S)-1-bromo-3-methylcyclopentane. Consequently, no signaling pathways involving this compound have been described.

Logical Relationships and Potential Reactions

Given its structure as a secondary alkyl halide, (1R,3S)-1-bromo-3-methylcyclopentane is expected to undergo nucleophilic substitution and elimination reactions. The stereochemistry of the molecule will play a crucial role in the stereochemical outcome of these reactions.

G A (1R,3S)-1-bromo-3-methylcyclopentane B Nucleophilic Substitution (SN2) A->B Strong Nucleophile C Elimination (E2) A->C Strong, bulky base D (1S,3S)-3-methyl-substituted cyclopentane (Inversion of stereochemistry) B->D E 3-methylcyclopentene and/or 4-methylcyclopentene C->E

Caption: Potential reaction pathways for (1R,3S)-1-bromo-3-methylcyclopentane.

The diagram above illustrates the two primary reaction pathways anticipated for this compound. An SN2 reaction with a strong nucleophile would lead to inversion of configuration at the carbon bearing the bromine atom. An E2 reaction, promoted by a strong, sterically hindered base, would result in the formation of one or more isomeric alkenes. The regioselectivity and stereoselectivity of these reactions would depend on the specific reagents and reaction conditions.

References

Physical Properties of Brominated Cyclopentanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of brominated cyclopentanes. Due to the relative obscurity of detailed experimental data for many polysubstituted and stereoisomeric forms, this guide focuses on experimentally determined values where available and notes where data is limited.

Monobromocyclopentane

Bromocyclopentane (B41573) is the most well-characterized of this class of compounds. It is a colorless to light yellow liquid at standard temperature and pressure.[1] It serves as a precursor in various chemical syntheses, including as an intermediate for surfactants, pharmaceuticals, and other organic compounds.[2]

Physical Properties of Bromocyclopentane

A summary of the key physical properties of bromocyclopentane is presented in Table 1.

PropertyValue
Molecular Formula C₅H₉Br
Molar Mass 149.03 g/mol
Boiling Point 137-139 °C
Density 1.39 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.488
Flash Point 35-42 °C
Spectroscopic Data of Bromocyclopentane

Spectroscopic methods are essential for the structural elucidation and characterization of bromocyclopentane.

  • ¹H NMR (in CDCl₃): Chemical shifts are observed at approximately 4.45 ppm (methine proton attached to bromine) and in the range of 1.65-2.12 ppm (methylene protons of the cyclopentyl ring).

  • ¹³C NMR (in CDCl₃): The carbon attached to bromine shows a chemical shift, while the other carbons of the cyclopentyl ring have distinct signals.

  • Infrared (IR) Spectroscopy: The spectrum shows characteristic C-H stretching and bending vibrations of the cyclopentyl ring and the C-Br stretching frequency.

  • Mass Spectrometry: The mass spectrum of bromocyclopentane exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio), leading to two molecular ion peaks at m/z 148 and 150.[3][4][5][6] The fragmentation pattern is also indicative of the cyclopentyl bromide structure.[4][6]

Di- and Polybrominated Cyclopentanes

Experimental data on the physical properties of di- and polybrominated cyclopentanes, including their stereoisomers, is sparse in publicly available literature. Most of the available information is limited to molecular weight and computationally predicted properties.

Stereoisomers of 1,2-Dibromocyclopentane (B3025039)

1,2-dibromocyclopentane can exist as two stereoisomers: cis-1,2-dibromocyclopentane (B13358767) and trans-1,2-dibromocyclopentane. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the bromine atoms.

CompoundMolecular FormulaMolar Mass ( g/mol )
cis-1,2-DibromocyclopentaneC₅H₈Br₂227.92
trans-1,2-DibromocyclopentaneC₅H₈Br₂227.92

The National Institute of Standards and Technology (NIST) provides a value for the enthalpy of vaporization of 1,2-dibromocyclopentane as 47.815 kJ/mol at 300 K, but does not specify the isomeric form.[7]

Tribromocyclopentanes

Information on tribrominated cyclopentanes is even more limited. PubChem lists 1,2,3-tribromocyclopentane with a molecular formula of C₅H₇Br₃ and a molecular weight of 306.82 g/mol . No experimental physical properties are readily available.

Experimental Protocols

Synthesis of Bromocyclopentane from Cyclopentanol (B49286)

A common laboratory-scale synthesis of bromocyclopentane involves the reaction of cyclopentanol with hydrobromic acid or phosphorus tribromide.

Method 1: Using Hydrobromic Acid [8]

  • Mix cyclopentanol with hydrobromic acid.

  • Heat the mixture to reflux at approximately 170°C for 6-8 hours.[8]

  • Perform steam distillation.

  • Wash the collected oil layer with a 5% sodium carbonate solution.

  • Dry the organic layer.

  • Purify by fractional distillation, collecting the fraction at 136-139°C.[8]

Method 2: Using Phosphorus Tribromide [8]

  • Cool cyclopentanol to 0°C.

  • Slowly add freshly distilled phosphorus tribromide, maintaining the temperature between 0-5°C.

  • Stir the mixture for 2 hours and then let it stand at room temperature overnight.

  • Add water and separate the layers.

  • Perform steam distillation on the organic layer.

  • Wash the distillate with a 10% sodium bicarbonate solution.

  • Dry with anhydrous calcium chloride.

  • Purify by fractional distillation, collecting the fraction between 134-141°C.[8]

Role in Drug Development and Signaling Pathways

A direct role of simple brominated cyclopentanes in modulating specific signaling pathways has not been identified in the reviewed literature. Their primary significance in the context of drug development is as synthetic intermediates or building blocks for more complex, biologically active molecules. For instance, bromocyclopentane is a key precursor in the synthesis of ketamine.[1] Additionally, cyclopentane (B165970) rings are present in various therapeutic agents, and brominated cyclopentanes can serve as starting materials for the synthesis of cyclopentane-based drug analogues.[9] For example, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and evaluated for their antitumor activity.[10]

Visualizations

Synthesis_of_Bromocyclopentane cluster_0 Synthesis Routes Cyclopentanol Cyclopentanol Bromocyclopentane Bromocyclopentane Cyclopentanol->Bromocyclopentane Reflux, 170°C Cyclopentanol->Bromocyclopentane 0-5°C HBr Hydrobromic Acid HBr->Bromocyclopentane PBr3 Phosphorus Tribromide PBr3->Bromocyclopentane

Caption: Synthesis routes to bromocyclopentane from cyclopentanol.

Brominated_Cyclopentanes_Hierarchy BC Brominated Cyclopentanes Mono Monobromocyclopentane BC->Mono Di Dibromocyclopentanes BC->Di Poly Polybrominated Cyclopentanes BC->Poly Cis cis-1,2-Dibromocyclopentane Di->Cis Trans trans-1,2-Dibromocyclopentane Di->Trans Tri Tribromocyclopentanes Poly->Tri

Caption: Classification of brominated cyclopentanes.

References

1-Bromo-3-methylcyclopentane CAS number registration

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58794-26-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-methylcyclopentane, including its chemical and physical properties, detailed experimental protocols for its synthesis and representative reactions, and a discussion of its known characteristics. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a halogenated cycloalkane. Its properties are summarized in the table below, with data compiled from comprehensive chemical databases.[1]

PropertyValue
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
CAS Registry Number 58794-26-6
IUPAC Name This compound
SMILES CC1CCC(C1)Br
InChI InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
InChIKey RWMACSHFTGJPQM-UHFFFAOYSA-N
Computed XLogP3 2.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 0
Exact Mass 162.00441 Da
Monoisotopic Mass 162.00441 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 7
Formal Charge 0
Complexity 61.2

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature. However, based on established organic chemistry principles for similar compounds, the following representative procedures can be outlined.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 3-methylcyclopentanol (B93247). Two primary reagents for this transformation are phosphorus tribromide (PBr₃) and a combination of sodium bromide and sulfuric acid.

Method 1: Using Phosphorus Tribromide (PBr₃)

This method typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral.[2][3][4][5][6][7]

Materials:

  • 3-methylcyclopentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.

  • Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by fractional distillation under reduced pressure.

Method 2: Using Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. The mechanism can be Sₙ1 or Sₙ2 depending on the specific reaction conditions and the structure of the alcohol.

Materials:

  • 3-methylcyclopentanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

  • Place sodium bromide and water in a round-bottom flask.

  • Add 3-methylcyclopentanol to the flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • After reflux, configure the apparatus for simple distillation and distill the crude this compound from the reaction mixture.

  • Wash the distillate in a separatory funnel with water, followed by a wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash with brine and dry the organic layer over anhydrous calcium chloride.

  • The final product can be purified by distillation.

Representative Reactions of this compound

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

1. Nucleophilic Substitution (Sₙ2) with a Strong Nucleophile

This reaction involves the displacement of the bromide ion by a strong, non-bulky nucleophile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in DMSO.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture with stirring at a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude nitrile product.

  • Purify by distillation or column chromatography.

2. Elimination (E2) with a Strong, Bulky Base

The use of a strong, sterically hindered base favors the E2 elimination pathway to form an alkene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Diethyl ether

  • Water

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in tert-butanol.

  • Add potassium tert-butoxide to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation (the alkene product is volatile) to obtain the crude 3-methylcyclopentene.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and chemical databases have not revealed any established role of this compound in biological signaling pathways. As a simple alkyl halide, it is not expected to have specific interactions with biological receptors or enzymes in the manner of complex drug molecules. Its biological effects are more likely to be associated with general toxicity mechanisms common to alkylating agents at high concentrations. There is currently no evidence to suggest its utility in drug development as a modulator of specific signaling cascades.

Visualizations

Synthesis of this compound from 3-methylcyclopentanol

G 3-methylcyclopentanol 3-methylcyclopentanol This compound This compound 3-methylcyclopentanol->this compound PBr₃ or HBr

Caption: Synthesis of this compound.

Reaction Pathways of this compound

G cluster_0 Reaction Conditions Strong Nucleophile\n(e.g., CN⁻) Strong Nucleophile (e.g., CN⁻) Substitution Product Substitution Product Strong Nucleophile\n(e.g., CN⁻)->Substitution Product Strong, Bulky Base\n(e.g., t-BuOK) Strong, Bulky Base (e.g., t-BuOK) Elimination Product\n(3-methylcyclopentene) Elimination Product (3-methylcyclopentene) Strong, Bulky Base\n(e.g., t-BuOK)->Elimination Product\n(3-methylcyclopentene) This compound This compound This compound->Substitution Product Sₙ2 This compound->Elimination Product\n(3-methylcyclopentene) E2

Caption: Major reaction pathways for this compound.

References

Methodological & Application

Application Note: Formation of (3-Methylcyclopentyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of the Grignard reagent (3-methylcyclopentyl)magnesium bromide from 1-bromo-3-methylcyclopentane. Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] This protocol details the necessary materials, apparatus setup, reaction conditions, and safety precautions for successfully preparing this secondary alkyl Grignard reagent, which serves as a potent nucleophile in reactions with various electrophiles like aldehydes, ketones, and esters.[3][4]

Reaction Scheme

The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[3] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound.[5]

Chemical Equation:

Experimental Protocol

This protocol outlines the procedure for preparing (3-methylcyclopentyl)magnesium bromide. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.[6][7]

2.1 Materials and Reagents

  • This compound (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (B42909) (a few drops) for activation[3]

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or water bath

  • Syringes and needles

2.2 Apparatus Setup

  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Flame-dry all glassware under a stream of inert gas or oven-dry at >120 °C for several hours and assemble while hot under an inert atmosphere.

  • Attach the inert gas line to the top of the reflux condenser, venting through an oil bubbler.

2.3 Grignard Reagent Formation

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the cooled, dried three-neck flask. Add one small crystal of iodine or a few drops of 1,2-dibromoethane.[8] The iodine will create a small amount of magnesium iodide, which helps to chemically clean the surface of the turnings.

  • Solvent Addition: Add enough anhydrous diethyl ether via syringe to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine fades and/or gentle bubbling is observed on the magnesium surface. The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether solvent.[9] The reaction is exothermic, and a cooling bath (e.g., cool water) may be required to control the rate of reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture using a water bath to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting cloudy, grey-to-brown solution is the Grignard reagent.

  • Use: The prepared (3-methylcyclopentyl)magnesium bromide solution should be used immediately for subsequent reactions. Its concentration can be determined by titration if necessary.[10]

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative data and conditions for the formation of (3-methylcyclopentyl)magnesium bromide.

ParameterValue / RangeNotes
Stoichiometry
This compound1.0 equivalentThe limiting reagent.
Magnesium Turnings1.1 - 1.5 equivalentsA slight excess is used to ensure complete conversion of the alkyl halide.[11]
Reaction Conditions
SolventAnhydrous Diethyl Ether or THFSolvents must be strictly anhydrous as Grignard reagents react with water.[12]
Initiation TemperatureRoom Temperature to 35 °CGentle warming may be required to start the reaction.
Reaction TemperatureGentle Reflux (~35 °C for Et₂O)The reaction is exothermic; the addition rate should control the reflux.
Reaction Time1 - 2 hoursTime includes dropwise addition and a final reflux period.
Expected Outcome
AppearanceCloudy, grey to brown solutionThe color may vary depending on impurities.
Expected Yield75 - 95%Yield is typically high but can be affected by side reactions or moisture.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the Grignard reagent.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling setup 1. Assemble and Flame-Dry Glassware Under N₂ add_mg 2. Add Mg Turnings and Activation Agent (I₂) setup->add_mg add_solvent 3. Add Anhydrous Ether to Cover Mg add_mg->add_solvent prep_halide 4. Prepare Solution of This compound in Dropping Funnel add_solvent->prep_halide initiate 5. Add Small Portion of Halide Solution to Initiate prep_halide->initiate addition 6. Add Remaining Halide Dropwise to Maintain Reflux initiate->addition reflux 7. Stir and Reflux for 30-60 min Post-Addition addition->reflux product 8. Grignard Reagent (Cloudy Grey Solution) Ready for Use reflux->product

References

Application Notes and Protocols for Nucleophilic Substitution Mechanisms of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylcyclopentane is a secondary alkyl halide that serves as an excellent model substrate for studying nucleophilic substitution reactions. Due to its secondary nature, it can proceed through both unimolecular (SN1) and bimolecular (SN2) pathways, with the dominant mechanism being highly dependent on the reaction conditions.[1][2] A thorough understanding of these mechanisms is crucial for controlling reaction outcomes, particularly stereochemistry, which is a critical aspect of drug design and synthesis. These notes provide a detailed overview of the SN1 and SN2 mechanisms for this compound and present protocols for their experimental investigation.

Theoretical Framework: SN1 and SN2 Mechanisms

The SN1 (Substitution Nucleophilic Unimolecular) Pathway

The SN1 reaction is a stepwise mechanism that involves the formation of a carbocation intermediate.[3] For this compound, the process is as follows:

  • Step 1 (Rate-Determining): The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide leaving group. This is the slowest step in the reaction and results in the formation of a planar secondary carbocation intermediate.[3][4] The rate of this step is dependent only on the concentration of the substrate.[5][6]

  • Step 2 (Fast): The nucleophile attacks the electrophilic carbocation. Because the carbocation is planar, the nucleophile can attack from either face (top or bottom) with roughly equal probability.[4]

  • Step 3 (Fast, if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.[4]

Stereochemistry: The attack from either side of the planar carbocation leads to a mixture of inversion and retention of configuration at the chiral center.[4] This typically results in the formation of a racemic or near-racemic mixture of enantiomers.[2]

Favorable Conditions:

  • Substrate: Tertiary > Secondary >> Primary (due to carbocation stability).[7] this compound, being a secondary halide, can undergo SN1 reactions.

  • Nucleophile: Weak nucleophiles (e.g., H₂O, ROH, RCOOH) are favored because a strong nucleophile would favor the SN2 pathway.[7]

  • Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are ideal as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[2][7]

  • Leaving Group: A good leaving group (like Br⁻) is essential.

The SN2 (Substitution Nucleophilic Bimolecular) Pathway

The SN2 reaction is a concerted, single-step mechanism.[8] The bond-making between the nucleophile and the carbon, and the bond-breaking between the carbon and the leaving group occur simultaneously.[6]

Mechanism: The nucleophile performs a "backside attack," approaching the electrophilic carbon from the side opposite to the leaving group.[8] This process proceeds through a high-energy transition state where the carbon atom is pentacoordinate.[9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5][10]

Stereochemistry: The backside attack mechanism dictates that the reaction proceeds with an inversion of configuration at the stereocenter, a phenomenon known as Walden inversion.[8][11] If the starting material is a single enantiomer, the product will be the opposite enantiomer.

Favorable Conditions:

  • Substrate: Methyl > Primary > Secondary >> Tertiary.[7] Steric hindrance is a major factor; bulky groups around the reaction center slow down or prevent the backside attack.[5][12] As a secondary halide, this compound is susceptible to SN2 reactions, though it will be slower than a primary halide.

  • Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, HS⁻, CN⁻, OH⁻) are required.[13]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred. These solvents solvate the cation of the nucleophilic salt but not the anionic nucleophile, leaving it "free" and highly reactive.[7]

Visualizing the Mechanisms

SN1 Mechanism Diagram

SN1_Mechanism sub This compound int Secondary Carbocation + Br⁻ sub->int Step 1: Ionization (Slow, RDS) pro Substituted Product (Racemic Mixture) int->pro Step 2: Nucleophilic Attack (Fast) nuc Weak Nucleophile (e.g., H₂O, EtOH) nuc->int

Caption: The SN1 mechanism proceeds through a slow, rate-determining ionization step to form a planar carbocation, followed by a fast nucleophilic attack.

SN2 Mechanism Diagram

SN2_Mechanism reac This compound + Strong Nucleophile ts Transition State [Nu---C---Br]⁻ reac->ts Backside Attack prod Substituted Product (Inversion of Stereochemistry) ts->prod Concerted Step

Caption: The SN2 mechanism is a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry.

Data Presentation

Quantitative data from kinetic and product analysis experiments should be systematically recorded for clear comparison.

Table 1: Summary of Reaction Conditions

Parameter Experiment ID SN1 Run SN2 Run
Substrate This compound
Substrate Conc. (M)
Nucleophile e.g., Ethanol e.g., Sodium Iodide
Nucleophile Conc. (M)
Solvent e.g., 80% Ethanol e.g., Acetone
Temperature (°C)

| Reaction Volume (mL) | | | |

Table 2: Kinetic and Product Analysis Results

Experiment ID Initial Rate (M/s) Rate Constant (k) Rate Law % SN1 Product % SN2 Product % Elimination Enantiomeric Excess (%)
SN1 Run
SN2 Run

| ... | | | | | | | |

Experimental Protocols

The following protocols provide methodologies for monitoring the kinetics and stereochemical outcome of nucleophilic substitution reactions of this compound.

Protocol 1: Reaction Monitoring by Polarimetry

This method is suitable when using an enantiomerically pure starting material, as it tracks the change in optical rotation over time as the reactant is converted to the product(s).[14][15]

Objective: To determine the reaction rate by monitoring the change in the angle of optical rotation.

Materials:

  • Enantiomerically pure (R)- or (S)-1-Bromo-3-methylcyclopentane

  • Appropriate nucleophile and solvent for SN1 or SN2 conditions

  • Polarimeter with a thermostatted sample cell

  • Volumetric flasks, pipettes, stopwatch

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Prepare a separate solution of the nucleophile in the same solvent.

  • Equilibrate both solutions and the polarimeter cell to the desired reaction temperature.

  • To initiate the reaction, rapidly mix the reactant and nucleophile solutions in the polarimeter cell and start the stopwatch immediately.

  • Measure the optical rotation (α) at regular time intervals until no significant change is observed.

  • Record the final optical rotation (α∞) after the reaction has gone to completion (this may require gentle heating or waiting for an extended period).

  • The rate constant can be determined by plotting ln(αt - α∞) versus time, where αt is the rotation at time t. The slope of this plot is -k.

Protocol 2: Product and Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying the volatile components of a reaction mixture, making it ideal for tracking the disappearance of the reactant and the appearance of products.[16][17]

Objective: To quantify the concentration of reactant and product(s) over time to determine the reaction rate and product distribution.

Materials:

  • This compound

  • Nucleophile, solvent, and an appropriate internal standard (a non-reactive compound with a distinct retention time, e.g., decane)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer in a temperature-controlled bath)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Syringes for sampling, vials for quenching

  • Quenching solution (e.g., cold diethyl ether with a small amount of water)

Procedure:

  • Set up the reaction in the reaction vessel at the desired temperature. Add the internal standard to the mixture at a known concentration.

  • Initiate the reaction by adding the final reagent (e.g., the nucleophile). Start the stopwatch (t=0).

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing the cold quenching solution to stop the reaction.[17]

  • Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-MS.

  • Develop a GC method that effectively separates the reactant, product(s), and the internal standard.[18]

  • Use the mass spectrometer to confirm the identity of each peak.

  • Integrate the peak areas for the reactant, product(s), and the internal standard.

  • Calculate the concentration of the reactant and product(s) at each time point relative to the constant concentration of the internal standard.

  • Plot concentration versus time to determine the reaction rate. A plot of ln[reactant] vs. time (for first-order) or 1/[reactant] vs. time (for second-order) can be used to determine the rate constant.

Protocol 3: In-Situ Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time, non-invasive monitoring of a reaction as it occurs within an NMR tube, providing both structural and quantitative information.[19][20][21]

Objective: To monitor the reaction progress by acquiring a series of NMR spectra over time.

Materials:

  • This compound

  • Nucleophile

  • Deuterated solvent (if required for signal lock)

  • NMR spectrometer with the capability for kinetic measurements

  • NMR tube

Procedure:

  • Prepare the reaction mixture directly in an NMR tube at a low temperature to prevent the reaction from starting prematurely.

  • Alternatively, prepare solutions of the reactant and nucleophile separately and mix them just before insertion into the spectrometer.

  • Insert the NMR tube into the pre-heated or pre-cooled NMR probe.

  • Quickly lock and shim the spectrometer (or use settings from a similar dummy sample).[22]

  • Begin acquiring a series of 1D ¹H NMR spectra at set time intervals.[22] The time between spectra should be short enough to capture the kinetic profile of the reaction.

  • Process the spectra and identify characteristic peaks for the reactant and the product(s).

  • Integrate the signals corresponding to the reactant and product(s) in each spectrum.

  • The relative integrals provide the ratio of reactant to product at each time point. Convert these ratios to concentrations to determine the reaction kinetics.

Workflow for a Nucleophilic Substitution Study

Experimental_Workflow cluster_prep 1. Preparation cluster_exec 2. Reaction Execution & Monitoring cluster_methods Monitoring Techniques cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion P1 Select Reaction Conditions (SN1 vs. SN2) P2 Prepare Reagent Solutions (Substrate, Nucleophile, Solvent) P1->P2 E1 Initiate Reaction at Controlled Temperature P2->E1 E2 Monitor Reaction Progress E1->E2 M1 Polarimetry M2 GC-MS (Aliquots) M3 NMR (In-situ) A1 Process Raw Data (e.g., Peak Integration, Rotation Angle) E2->A1 A2 Calculate Concentrations vs. Time A1->A2 A3 Determine Rate Law and Rate Constant (k) A2->A3 A4 Analyze Product Distribution and Stereochemistry A2->A4 C1 Elucidate Reaction Mechanism A3->C1 A4->C1

References

Application Notes and Protocols: SN2 Reaction Kinetics with 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a wide array of molecules, including active pharmaceutical ingredients. The stereochemistry and reaction rate of SN2 reactions are highly sensitive to the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. 1-Bromo-3-methylcyclopentane serves as an excellent model substrate for studying these effects, as its cyclic structure and chirality introduce specific stereochemical and steric considerations.

These application notes provide a detailed overview of the SN2 reaction kinetics of this compound. We present experimental protocols for determining reaction rates and stereochemical outcomes, along with illustrative quantitative data to guide experimental design and interpretation.

Factors Influencing the SN2 Reaction of this compound

The rate of the SN2 reaction of this compound is described by a second-order rate law: Rate = k[this compound][Nucleophile] .[1] Several key factors influence the rate constant, k:

  • Substrate Structure: this compound is a secondary alkyl halide. The cyclopentyl ring is relatively planar, which can influence the accessibility of the electrophilic carbon for backside attack by the nucleophile. The methyl group at the 3-position can also exert steric hindrance, potentially slowing the reaction compared to unsubstituted bromocyclopentane.[2]

  • Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.[3] Stronger nucleophiles, such as azide (B81097) (N₃⁻), cyanide (CN⁻), and iodide (I⁻), will react faster than weaker nucleophiles.

  • Leaving Group: The bromide ion is a good leaving group, making this compound a suitable substrate for SN2 reactions.

  • Solvent: Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[4][5] Polar protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[5]

Stereochemistry of the SN2 Reaction

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[1] When a chiral substrate like cis- or trans-1-bromo-3-methylcyclopentane undergoes an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the bromine atom. This backside attack leads to a predictable inversion of the stereocenter. For example, the reaction of cis-1-bromo-3-methylcyclopentane would be expected to yield the trans-substituted product.

Data Presentation: Illustrative Kinetic Data

While specific experimental kinetic data for this compound is not extensively published, the following tables provide illustrative data based on the well-established principles of SN2 reactions and data from analogous secondary alkyl halides. This data is intended to guide researchers in predicting relative reaction rates under various conditions.

Table 1: Effect of Nucleophile on the Relative Rate Constant of SN2 Reaction with this compound in Acetone at 25°C

Nucleophile (Counter-ion)Relative Rate Constant (k_rel)
Sodium Iodide (NaI)~100
Sodium Azide (NaN₃)~30
Sodium Cyanide (NaCN)~10
Sodium Hydroxide (NaOH)~1

Note: This data is illustrative and based on general nucleophilicity trends for SN2 reactions.

Table 2: Effect of Solvent on the Relative Rate Constant of the SN2 Reaction of this compound with Sodium Azide at 25°C

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Dimethylformamide (DMF)37Polar AproticVery High
Dimethyl Sulfoxide (DMSO)47Polar AproticHigh
Acetone21Polar AproticModerate
Ethanol24Polar ProticLow
Water80Polar ProticVery Low

Note: This data is illustrative and demonstrates the general trend of solvent effects on SN2 reactions.

Table 3: Illustrative Activation Parameters for the SN2 Reaction of a Secondary Bromocycloalkane with Azide in Acetone

ParameterIllustrative Value
Activation Energy (Ea)75 - 90 kJ/mol
Enthalpy of Activation (ΔH‡)72 - 87 kJ/mol
Entropy of Activation (ΔS‡)-40 to -80 J/mol·K
Gibbs Free Energy of Activation (ΔG‡)85 - 110 kJ/mol

Note: This data is based on typical values for SN2 reactions of secondary alkyl halides and is for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics by Titration

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a nucleophile like sodium iodide in acetone.

Materials:

  • This compound (cis or trans isomer)

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) (K₂CrO₄) indicator

  • Volumetric flasks, pipettes, burette

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a standardized solution of this compound in anhydrous acetone (e.g., 0.1 M).

    • Prepare a standardized solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

  • Reaction Initiation:

    • Equilibrate both reactant solutions to the desired temperature (e.g., 25°C) in a thermostated water bath.

    • In a reaction flask, mix equal volumes of the two solutions. Start the stopwatch immediately upon mixing.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.00 mL) with a pipette.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known volume of a solvent that will precipitate the unreacted iodide, or by rapidly cooling the aliquot in an ice bath.

  • Titration:

    • To the quenched aliquot, add a few drops of potassium chromate indicator.

    • Titrate the unreacted iodide ions with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Data Analysis:

    • Calculate the concentration of unreacted iodide at each time point.

    • The second-order rate constant, k, can be determined by plotting 1/[I⁻] versus time. The slope of the resulting straight line will be equal to k.

Protocol 2: Stereochemical Analysis by Polarimetry

This protocol describes how to determine the stereochemical outcome of the SN2 reaction of a chiral isomer of this compound.

Materials:

  • Enantiomerically enriched cis- or trans-1-bromo-3-methylcyclopentane

  • Nucleophile (e.g., sodium azide)

  • Appropriate solvent (e.g., acetone)

  • Polarimeter

  • Reaction vessel and work-up equipment (separatory funnel, drying agent, rotary evaporator)

Procedure:

  • Reactant Analysis:

    • Measure the specific rotation of the starting enantiomerically enriched this compound using a polarimeter.

  • Reaction:

    • Perform the SN2 reaction by dissolving the chiral substrate and the nucleophile in the chosen solvent.

    • Allow the reaction to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation and Purification:

    • After the reaction is complete, perform an appropriate work-up to isolate the product. This may involve extraction, washing, drying, and solvent removal.

    • Purify the product using a suitable technique such as column chromatography or distillation.

  • Product Analysis:

    • Measure the specific rotation of the purified product using the polarimeter.

    • A change in the sign of the optical rotation and a different magnitude compared to the starting material would indicate that a reaction has occurred with a change in stereochemistry. Complete inversion of configuration is expected for a pure SN2 mechanism.

Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_stereo Stereochemical Analysis A Prepare Reactant Solutions B Initiate Reaction at Constant T A->B C Withdraw & Quench Aliquots B->C D Titrate Unreacted Nucleophile C->D E Calculate Rate Constant (k) D->E F Measure [α] of Chiral Substrate G Perform SN2 Reaction F->G H Isolate & Purify Product G->H I Measure [α] of Product H->I J Determine Stereochemical Outcome I->J

Caption: Experimental workflow for kinetic and stereochemical analysis.

Influencing_Factors SN2 Rate SN2 Rate Substrate Substrate (this compound) Substrate->SN2 Rate Steric Hindrance Nucleophile Nucleophile (Strength & Concentration) Nucleophile->SN2 Rate Reactivity Solvent Solvent (Polar Aprotic vs. Protic) Solvent->SN2 Rate Nucleophile Solvation Leaving Group Leaving Group (Bromide) Leaving Group->SN2 Rate Stability

Caption: Factors influencing the SN2 reaction rate.

References

experimental procedure for reacting 1-Bromo-3-methylcyclopentane with sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 1-Azido-3-methylcyclopentane

Topic: Experimental Procedure for Reacting 1-Bromo-3-methylcyclopentane with Sodium Azide (B81097)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 1-azido-3-methylcyclopentane from this compound and sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This transformation is of significant interest as the resulting organic azide is a versatile intermediate. The azide functional group can be readily converted to an amine via reduction or utilized in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, which are important scaffolds in medicinal chemistry. This document provides a detailed experimental protocol for this synthesis, including safety precautions, reaction setup, work-up, and purification, as well as expected analytical data.

Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This "backside attack" results in the displacement of the bromide leaving group and an inversion of stereochemistry at the reaction center. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed as they effectively solvate the sodium cation while leaving the azide anion highly reactive.[1]

Quantitative Data
ParameterThis compound (Starting Material)1-Azido-3-methylcyclopentane (Product)Reference / Note
Molecular Formula C₆H₁₁BrC₆H₁₁N₃Calculated
Molecular Weight 163.06 g/mol 125.17 g/mol Calculated
Boiling Point ~165-167 °C (estimated for bromocyclopentane)Estimated ~150-160 °CEstimation based on analogous azides.
Typical Yield N/A> 85%Expected yield for similar SN2 reactions with sodium azide.[1]
IR Spectroscopy (cm⁻¹) C-Br stretch: ~650-550Strong, sharp N₃ stretch: ~2100 The azide stretch is a highly characteristic peak for product identification.[1]
¹H NMR Spectroscopy Complex multipletsDisappearance of proton signal adjacent to bromine, appearance of new signal adjacent to the azide group.The chemical shift of the proton attached to the carbon bearing the azide is expected to be around 3.5-4.0 ppm.
¹³C NMR Spectroscopy Carbon attached to Br: ~40-50 ppmCarbon attached to N₃: ~50-60 ppmExpected chemical shift range.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkyl azides from alkyl halides.[1]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid contact of sodium azide with acids, as this will generate highly toxic and explosive hydrazoic acid gas.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath. Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-3-methylcyclopentane.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure 1-azido-3-methylcyclopentane.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification Reactants This compound + Sodium Azide + Anhydrous DMF Reaction_Vessel Round-bottom flask with reflux condenser Reactants->Reaction_Vessel Heating Heat to 60-70 °C (12-24 hours) Reaction_Vessel->Heating Quenching Cool to RT + Add Water Heating->Quenching Extraction Extract with Diethyl Ether (3x) Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Pure 1-Azido-3-methylcyclopentane Purification->Final_Product

References

Application Notes and Protocols: Reaction of 1-Bromo-3-methylcyclopentane with Sodium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 1-bromo-3-methylcyclopentane and sodium ethoxide, a classic example of the competition between nucleophilic substitution (S(_N)2) and elimination (E2) pathways. Understanding and controlling the outcome of this reaction is crucial in synthetic organic chemistry for the selective formation of either ethers or alkenes, which are common moieties in pharmaceutical compounds.

Reaction Overview

The reaction of this compound, a secondary alkyl halide, with sodium ethoxide, a strong, unhindered base and nucleophile, can yield a mixture of substitution and elimination products. The specific products and their ratios are highly dependent on the stereochemistry of the starting material (cis or trans isomers) and the reaction conditions.

The primary reaction pathways are:

  • S(_N)2 (Bimolecular Nucleophilic Substitution): The ethoxide ion acts as a nucleophile, attacking the carbon atom bearing the bromine atom, leading to the formation of an ether with inversion of stereochemistry.

  • E2 (Bimolecular Elimination): The ethoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (β) to the carbon with the bromine atom. This concerted reaction results in the formation of an alkene. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group (bromine).

The potential products from the reaction of this compound with sodium ethoxide are 3-ethoxy-1-methylcyclopentane (S(_N)2 product) and 3-methylcyclopentene (B105217) and 4-methylcyclopentene (B168065) (E2 products).

Data Presentation: Product Distribution

The following table summarizes the product distribution for the reaction of cis- and trans-1-bromo-3-methylcyclopentane with sodium ethoxide in ethanol (B145695) at 55°C. This data is critical for predicting the outcome of the reaction and for designing synthetic routes that favor the desired product.

Starting MaterialS(_N)2 Product (3-ethoxy-1-methylcyclopentane)E2 Product (3-methylcyclopentene)Total Yield (%)
cis-1-bromo-3-methylcyclopentane1.0%99.0%85
trans-1-bromo-3-methylcyclopentane21.0%79.0%82

Signaling Pathways and Logical Relationships

The competition between the S(_N)2 and E2 pathways is governed by several factors, including the structure of the substrate, the nature of the base/nucleophile, the solvent, and the temperature. The following diagram illustrates the decision-making process for predicting the major reaction pathway.

SN2_vs_E2 Substrate This compound (Secondary Alkyl Halide) Decision1 Substrate Type Substrate->Decision1 Base_Nucleophile Sodium Ethoxide (Strong Base, Strong Nucleophile) Decision2 Reagent Properties Base_Nucleophile->Decision2 Solvent Ethanol (Polar Protic) Decision3 Reaction Conditions Solvent->Decision3 Temperature Elevated Temperature Temperature->Decision3 SN2_Pathway SN2 Pathway (Substitution) Decision1->SN2_Pathway Accessible to Nucleophile E2_Pathway E2 Pathway (Elimination) Decision1->E2_Pathway Steric Hindrance Favors Elimination Decision2->SN2_Pathway Good Nucleophile Decision2->E2_Pathway Strong Base Favors E2 Decision3->E2_Pathway Higher Temp Favors Elimination Product_Ether 3-Ethoxy-1-methylcyclopentane SN2_Pathway->Product_Ether Product_Alkene 3-Methylcyclopentene E2_Pathway->Product_Alkene

Caption: Factors influencing the SN2 vs. E2 reaction pathway.

Experimental Protocols

The following protocols are based on established procedures for carrying out S(_N)2/E2 reactions with secondary alkyl halides and alkoxides.

Preparation of Sodium Ethoxide Solution (0.5 M in Ethanol)

Materials:

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to a flask containing absolute ethanol at room temperature with stirring.

  • The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • Continue stirring until all the sodium has reacted and dissolved.

  • Allow the solution to cool to room temperature before use.

Reaction of this compound with Sodium Ethoxide

Materials:

  • cis- or trans-1-bromo-3-methylcyclopentane

  • 0.5 M Sodium ethoxide solution in ethanol

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • To a round-bottom flask containing the 0.5 M sodium ethoxide solution in ethanol, add this compound (1.0 equivalent) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to 55°C using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by fractional distillation or column chromatography.

Product Analysis

The ratio of S(_N)2 to E2 products can be determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC Analysis: Use a capillary column suitable for separating the isomeric products. The relative peak areas can be used to determine the product ratio.

  • NMR Spectroscopy: The

    1^11
    H NMR spectrum of the product mixture will show characteristic signals for the ether and alkene products, allowing for quantification by integration of the respective peaks.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of the reaction between this compound and sodium ethoxide.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_NaOEt Prepare Sodium Ethoxide in Ethanol React React this compound with Sodium Ethoxide Prep_NaOEt->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify Product (Distillation/Chromatography) Extract->Purify Analyze Analyze Product Ratio (GC or NMR) Purify->Analyze

Caption: General experimental workflow.

Conclusion

The reaction of this compound with sodium ethoxide serves as an excellent model system for studying the competitive nature of S(_N)2 and E2 reactions. The stereochemistry of the substrate plays a pivotal role in determining the product distribution, with the cis isomer favoring elimination to a much greater extent than the trans isomer due to the stereoelectronic requirements of the E2 mechanism. By carefully controlling the reaction conditions, it is possible to influence the outcome and selectively synthesize the desired ether or alkene products. These protocols and data provide a valuable resource for researchers in organic synthesis and drug development.

Application Notes: E2 Elimination Pathways of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The E2 (bimolecular elimination) reaction is a fundamental concerted, single-step pathway in organic chemistry for the synthesis of alkenes from alkyl halides. This mechanism is highly stereospecific and regioselective, influenced by factors such as the nature of the substrate, the strength and steric bulk of the base, and the solvent. Understanding these pathways is critical for drug development professionals and researchers in predicting and controlling reaction outcomes. 1-Bromo-3-methylcyclopentane serves as an excellent model substrate to explore the interplay between regioselectivity (Zaitsev vs. Hofmann elimination) and the stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and leaving group.

Reaction Mechanism and Regioselectivity

The E2 reaction proceeds via a single transition state where a strong base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), while the leaving group departs simultaneously.[1] This concerted process forms a new pi-bond, resulting in an alkene.

For this compound, there are two distinct β-carbons from which a proton can be abstracted, leading to two constitutional isomers:

  • 1-methylcyclopentene (B36725) (Zaitsev Product): Formed by abstracting a proton from the more substituted β-carbon (C2). This is the more thermodynamically stable, more substituted alkene.[2]

  • 3-methylcyclopentene (Hofmann Product): Formed by abstracting a proton from the less substituted β-carbon (C5). This is the less thermodynamically stable, less substituted alkene.

The product distribution is primarily governed by two rules:

  • Zaitsev's Rule: Predicts that with a small, unhindered base (e.g., sodium ethoxide, hydroxide), the major product will be the more stable, more substituted alkene.[2][3]

  • Hofmann's Rule: Predicts that with a sterically bulky base (e.g., potassium tert-butoxide), the major product will be the less substituted alkene.[2] The bulky base preferentially attacks the more sterically accessible proton on the less hindered β-carbon.[4]

Stereoelectronic Requirements

A critical requirement for the E2 mechanism is an anti-periplanar geometry, where the β-hydrogen and the leaving group (bromine) have a dihedral angle of 180°.[5][6] In cyclic systems like cyclopentane (B165970), this conformational requirement can significantly influence which product is formed, sometimes overriding the predictions of Zaitsev's rule. The cyclopentane ring is flexible, but achieving the ideal anti-periplanar arrangement is essential for the reaction to proceed efficiently.[7] For elimination to occur, a β-hydrogen must be able to align itself trans to the bromine atom.

  • In trans-1-bromo-3-methylcyclopentane , the molecule can conform to allow for anti-periplanar alignment of the bromine with β-hydrogens at both the C2 and C5 positions. Therefore, the regioselectivity will be primarily determined by the choice of base.

  • In cis-1-bromo-3-methylcyclopentane , conformational constraints may favor one anti-periplanar arrangement over another, potentially altering the expected Zaitsev/Hofmann product ratio. The stereochemistry of the starting material dictates the configuration of the product.[5]

Quantitative Data Summary

The regioselectivity of the E2 elimination of this compound is highly dependent on the steric hindrance of the base employed. The following table summarizes the expected product distribution based on established chemical principles.

BaseReagent ExampleTypeExpected Major ProductExpected Minor ProductGoverning Principle
Small Base Sodium Ethoxide (NaOEt)Unhindered1-methylcyclopentene3-methylcyclopenteneZaitsev's Rule[2]
Bulky Base Potassium tert-Butoxide (KOtBu)Hindered3-methylcyclopentene1-methylcyclopenteneHofmann's Rule[2][8]

Experimental Protocols

Protocol 1: Zaitsev-Directed Elimination using Sodium Ethoxide

This protocol describes the dehydrobromination of this compound to yield 1-methylcyclopentene as the major product.

Safety Precautions:

  • Handle sodium ethoxide and ethanol (B145695) in a fume hood. Ethanol is flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving moisture.

Materials and Reagents:

  • This compound (cis/trans mixture)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for simple or fractional distillation

  • Gas chromatography-mass spectrometry (GC-MS) and NMR spectrometer for analysis

Procedure:

  • Set up a dry round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere.

  • In the flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.

  • Add 1.5 equivalents of sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or GC analysis. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via simple or fractional distillation to isolate the alkene products.

Characterization:

  • Analyze the product mixture by GC-MS to determine the ratio of 1-methylcyclopentene to 3-methylcyclopentene.

  • Confirm the structure of the major product using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

E2_Elimination_Pathways sub This compound base_node Base sub->base_node small_base Small Base (e.g., NaOEt) base_node->small_base Zaitsev Pathway bulky_base Bulky Base (e.g., KOtBu) base_node->bulky_base Hofmann Pathway zaitsev 1-methylcyclopentene (Zaitsev Product) small_base->zaitsev Major Product (more stable) hofmann 3-methylcyclopentene (Hofmann Product) small_base->hofmann Minor bulky_base->zaitsev Minor bulky_base->hofmann Major Product (less hindered)

Caption: Logical workflow of the E2 elimination of this compound.

E2_Mechanism_Detail sub This compound p1 sub->p1  + Small Base (NaOEt) - HBr p2 sub->p2  + Bulky Base (KOtBu) - HBr zaitsev_prod 1-methylcyclopentene (Zaitsev Product) p1->zaitsev_prod Major hofmann_prod 3-methylcyclopentene (Hofmann Product) p2->hofmann_prod Major

Caption: Reaction pathways showing Zaitsev and Hofmann product formation.

References

Applications of 1-Bromo-3-methylcyclopentane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-methylcyclopentane as a versatile building block in organic synthesis. This secondary alkyl halide is a valuable precursor for the introduction of the 3-methylcyclopentyl moiety into target molecules through various transformations, including Grignard reagent formation, nucleophilic substitution, and elimination reactions.

Grignard Reagent Formation and Subsequent Nucleophilic Addition

The formation of a Grignard reagent from this compound provides a potent nucleophilic carbon source, "(3-methylcyclopentyl)magnesium bromide," capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. This is a cornerstone application for introducing the substituted cyclopentyl ring system.[1][2]

Key Reaction Parameters and Expected Data

The successful formation and reaction of the Grignard reagent are contingent on strictly anhydrous conditions.[3] The following table summarizes typical reaction parameters.

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[1]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.
Activation MethodIodine crystal, 1,2-dibromoethaneOften necessary to initiate the reaction on the magnesium surface.[4]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require cooling to control.
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.
Expected Yield70 - 90%Yields can be affected by side reactions like Wurtz coupling.
Reaction with Electrophile (e.g., Aldehyde)
Electrophile1.0 equivalentTo be added slowly to the Grignard reagent solution.
Reaction Temperature0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction.
Reaction Time30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.
Work-upSaturated aq. NH₄Cl or dilute acidTo quench the reaction and protonate the alkoxide.[4]
Experimental Protocol: Synthesis of 1-(3-methylcyclopentyl)propan-1-ol

This protocol details the preparation of (3-methylcyclopentyl)magnesium bromide and its subsequent reaction with propanal.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask.

    • A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared and added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be applied if the reaction does not start.[4]

    • The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional hour, or until most of the magnesium is consumed.

  • Reaction with Propanal:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of propanal (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

    • The reaction mixture is allowed to warm to room temperature and stirred for one hour.

  • Work-up and Isolation:

    • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1-(3-methylcyclopentyl)propan-1-ol can be purified by vacuum distillation or column chromatography.

Visualization of the Grignard Reaction Workflow:

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Mg turnings Anhydrous Ether grignard_formation Formation of (3-methylcyclopentyl)magnesium bromide reagents->grignard_formation glassware Flame-dried 3-neck flask Condenser, Dropping funnel glassware->grignard_formation aldehyde_addition Addition of Propanal grignard_formation->aldehyde_addition quench Quench with aq. NH4Cl aldehyde_addition->quench extract Extraction with Ether quench->extract purify Purification (Distillation/Chromatography) extract->purify product 1-(3-methylcyclopentyl)propan-1-ol purify->product

Workflow for Grignard reaction and subsequent nucleophilic addition.

Nucleophilic Substitution Reactions (Sₙ2)

This compound is a secondary alkyl halide and can undergo bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of strong, non-bulky nucleophiles. These reactions are valuable for introducing heteroatom-containing functional groups. The reaction with sodium azide (B81097) to form an alkyl azide is a key example, as the azide can be subsequently reduced to an amine or used in click chemistry.[5]

Key Reaction Parameters and Expected Data

Polar aprotic solvents are typically employed to enhance the nucleophilicity of the anionic nucleophile.[6]

ParameterValue / RangeNotes
NucleophileSodium Azide (NaN₃)A potent nucleophile for Sₙ2 reactions.[5]
Reactant Ratio1.2 - 1.5 equivalents of NucleophileAn excess of the nucleophile drives the reaction to completion.[6]
SolventDMF, DMSO, or AcetonePolar aprotic solvents enhance the rate of Sₙ2 reactions.[6]
Reaction Temperature50 - 80 °CHeating is generally required to achieve a reasonable reaction rate.
Reaction Time12 - 24 hoursReaction progress can be monitored by TLC or GC.[6]
Expected Yield> 80%High yields are typical for Sₙ2 reactions on secondary bromides with good nucleophiles.
Experimental Protocol: Synthesis of 1-Azido-3-methylcyclopentane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Nucleophile Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.[7]

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.[6]

  • Work-up and Isolation:

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract the product with diethyl ether (3 times).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure.

  • Purification: The crude 1-azido-3-methylcyclopentane can be purified by vacuum distillation.

Visualization of the Sₙ2 Pathway:

SN2_Pathway reactant This compound transition_state [N₃---C---Br]‡ Transition State reactant->transition_state nucleophile Azide (N₃⁻) nucleophile->transition_state product 1-Azido-3-methylcyclopentane transition_state->product leaving_group Bromide (Br⁻) transition_state->leaving_group

Sₙ2 reaction pathway for the synthesis of 1-azido-3-methylcyclopentane.

Elimination Reactions (E2)

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form alkenes. The use of a bulky base, such as potassium tert-butoxide, typically favors the formation of the less substituted (Hofmann) alkene product due to steric hindrance.[8]

Key Reaction Parameters and Expected Data

The choice of base is critical in determining the regioselectivity of the elimination.

ParameterValue / RangeNotes
BasePotassium tert-butoxide (KOtBu)A strong, bulky base that favors Hofmann elimination.[8]
Reactant Ratio1.1 - 1.5 equivalents of BaseA slight excess ensures complete dehydrohalogenation.
Solventtert-Butanol (B103910) (t-BuOH) or THFA solvent that is compatible with the strong base.
Reaction Temperature50 - 80 °CHeating is often required to promote the elimination reaction.
Reaction Time2 - 6 hoursMonitored by GC to observe the disappearance of starting material.
Major Product3-Methylcyclopent-1-ene (Hofmann)The less substituted alkene is favored with a bulky base.[8]
Minor Product4-Methylcyclopent-1-ene (Zaitsev)The more substituted alkene.
Expected Yield (Total Alkenes)> 80%Elimination reactions are often high-yielding.
Experimental Protocol: Synthesis of 3-Methylcyclopent-1-ene

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1.2 eq) in tert-butanol under an inert atmosphere.

  • Substrate Addition: Add this compound (1.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (around 80 °C) for 4 hours. Monitor the progress by GC analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to quench the reaction and dissolve the inorganic salts.

    • Extract the product with pentane (3 times).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: The product, 3-methylcyclopent-1-ene, is volatile. Careful distillation at atmospheric pressure can be used for purification.

Visualization of the E2 Elimination Pathways:

E2_Pathway cluster_products Products reactant This compound + KOtBu hofmann 3-Methylcyclopent-1-ene (Major - Hofmann Product) reactant->hofmann  Bulky base abstracts less hindered proton zaitsev 4-Methylcyclopent-1-ene (Minor - Zaitsev Product) reactant->zaitsev  Sterically disfavored

E2 elimination pathways of this compound with a bulky base.

References

Application Notes and Protocols for Grignard Reaction with Secondary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the successful formation of Grignard reagents from secondary alkyl bromides and their subsequent reaction with electrophiles. It addresses the specific challenges associated with these substrates, such as side reactions, and offers guidance on optimization and troubleshooting.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilizing organomagnesium halides (Grignard reagents).[1] These reagents are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] While the formation of Grignard reagents from primary alkyl halides is relatively straightforward, secondary alkyl bromides present unique challenges, including a greater propensity for side reactions like Wurtz coupling and elimination. Careful control of reaction conditions is therefore critical to achieve high yields of the desired Grignard reagent.

This protocol provides a generalized yet detailed procedure for the formation of Grignard reagents from secondary alkyl bromides, such as 2-bromopropane (B125204) and cyclohexyl bromide, and their subsequent use in nucleophilic addition reactions.

Data Presentation: Reaction Parameters and Yields

The success of a Grignard reaction is highly dependent on the choice of alkyl halide and the reaction conditions. The following table summarizes typical yields and key considerations for different halide classes.

Alkyl Halide TypeReactivityC-X Bond Energy (kJ/mol)Typical Yield Range (%)Notes
Alkyl Iodide (R-I)Very High~22885-95%Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not carefully controlled.[3]
Alkyl Bromide (R-Br) High ~285 70-90% Good balance of reactivity and stability. The preferred halide for many Grignard preparations, including those with secondary alkyl groups.
Alkyl Chloride (R-Cl)Moderate~34050-80%Less reactive, often requiring longer initiation times or activation of the magnesium.[3] Yields can be more variable.
Alkyl Fluoride (R-F)Very Low~452Not generally usedThe carbon-fluorine bond is too strong to react under standard Grignard conditions.[3]

Experimental Protocols

This section details the methodology for the preparation of a Grignard reagent from a secondary alkyl bromide and its subsequent reaction with an aldehyde or ketone.

Materials:

  • Magnesium turnings

  • Secondary alkyl bromide (e.g., 2-bromopropane, cyclohexyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Electrophile (e.g., aldehyde or ketone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvents for extraction and chromatography

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or water bath

  • Ice-water bath

  • Separatory funnel

Part 1: Formation of the Grignard Reagent

1. Preparation of Glassware and Reagents:

  • All glassware must be scrupulously dried in an oven at >120°C for several hours or flame-dried under a stream of inert gas to remove all traces of water.

  • All solvents and liquid reagents must be anhydrous. Diethyl ether or THF should be freshly distilled from a suitable drying agent or obtained from a solvent purification system.

2. Reaction Setup:

  • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter.

  • Place magnesium turnings (1.1 equivalents relative to the alkyl bromide) and a single small crystal of iodine in the flask.[4] The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[5]

  • Flush the entire apparatus with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.

3. Initiation of the Reaction:

  • Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.[6]

  • Prepare a solution of the secondary alkyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (~5-10%) of the alkyl bromide solution to the magnesium suspension.[6]

  • The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[6] Gentle warming with a heat gun or a warm water bath may be required to start the reaction.[6] If initiation is difficult, crushing the magnesium turnings with a dry glass rod can expose a fresh reactive surface.

4. Formation of the Grignard Reagent:

  • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6] This slow addition is crucial to minimize the Wurtz coupling side reaction, where the formed Grignard reagent reacts with the starting alkyl halide.[7]

  • After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain a reflux for an additional 30-60 minutes to ensure complete reaction, which is indicated by the consumption of most of the magnesium.[6] The resulting cloudy, greyish-brown solution is the Grignard reagent.

Part 2: Reaction with an Electrophile (e.g., a Ketone)

1. Addition of the Electrophile:

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve the ketone (0.95 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent. The addition is often exothermic, and the rate should be controlled to maintain the reaction temperature.

2. Reaction and Quenching:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice-water bath.

  • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This will protonate the intermediate alkoxide and precipitate magnesium salts. Avoid adding water directly to the Grignard reagent as the reaction can be extremely vigorous.

3. Work-up and Purification:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by flash column chromatography or distillation.

Mandatory Visualizations

Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification reagents Dry Reagents & Solvents setup Assemble Apparatus under Inert Gas reagents->setup glassware Flame-Dry Glassware glassware->setup add_mg_i2 Add Mg Turnings & Iodine setup->add_mg_i2 add_solvent Add Anhydrous Ether/THF add_mg_i2->add_solvent initiation Add ~10% Sec-Alkyl Bromide add_solvent->initiation reflux Dropwise Addition of Remaining Alkyl Bromide (Maintain Gentle Reflux) initiation->reflux completion_g Stir until Mg is Consumed reflux->completion_g cool_0c Cool Grignard Reagent to 0°C completion_g->cool_0c Use Immediately add_electrophile Dropwise Addition of Aldehyde/Ketone cool_0c->add_electrophile react_rt Warm to RT & Stir add_electrophile->react_rt quench Quench with sat. aq. NH4Cl react_rt->quench extract Extract with Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify

Caption: Workflow for Grignard reaction with secondary alkyl bromides.

Troubleshooting Common Issues

Troubleshooting_Grignard start Problem problem1 Reaction Fails to Initiate Possible Causes: - Wet glassware/solvents - Inactive Mg surface start->problem1 problem2 Low Yield of Grignard Reagent Possible Causes: - Wurtz coupling side reaction - Presence of moisture/oxygen start->problem2 problem3 Formation of Alkene Byproduct Possible Cause: - Elimination side reaction start->problem3 solution1 Solutions: - Thoroughly dry all apparatus - Use anhydrous solvents - Crush Mg to expose fresh surface - Add iodine or 1,2-dibromoethane - Apply gentle heat problem1->solution1 Address with solution2 Solutions: - Slow, dropwise addition of alkyl halide - Maintain dilute conditions - Ensure a robust inert atmosphere problem2->solution2 Address with solution3 Solutions: - Maintain lower reaction temperature - Use a less sterically hindered base if applicable in subsequent steps problem3->solution3 Address with

Caption: Troubleshooting guide for common Grignard reaction issues.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-3-methylcyclopentane. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Quick Reference Data

For your convenience, key physical properties of this compound and related compounds are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₁Br163.06Not available
3-Methylcyclopentanol (B93247)C₆H₁₂O100.16Not available
3-Methylcyclopentene (B105217)C₆H₁₀82.14~65

Purification Workflow Overview

The general workflow for the purification of this compound typically involves an initial workup to remove inorganic impurities, followed by distillation and/or chromatographic techniques to separate the target compound from organic byproducts.

Purification Workflow crude Crude 1-Bromo-3- methylcyclopentane workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) crude->workup drying Drying (e.g., MgSO₄, Na₂SO₄) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Fractional Distillation (Under Reduced Pressure) concentration->distillation chromatography Flash Column Chromatography concentration->chromatography pure_product Pure 1-Bromo-3- methylcyclopentane distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound.

Problem 1: Low overall yield of the purified product.
Possible Cause Suggested Solution
Incomplete Reaction: The initial synthesis of this compound from 3-methylcyclopentanol did not go to completion.Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed before workup.
Formation of Elimination Byproducts: The primary side reaction is often the elimination of HBr to form 3-methylcyclopentene, which is volatile and can be lost during solvent removal.Maintain a low temperature during the synthesis and workup to minimize elimination. Use of a non-nucleophilic base, if applicable, should be carefully controlled.
Loss during Aqueous Workup: The product may have some solubility in the aqueous layers, leading to loss during extractions.Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane). A final wash of the combined organic layers with brine can help to "salt out" the product.
Inefficient Distillation: Poor separation during fractional distillation can lead to the desired product being discarded with lower or higher boiling fractions.Use a fractionating column with a sufficient number of theoretical plates. Distill slowly to allow for proper equilibration between liquid and vapor phases. Collect smaller fractions and analyze their purity by GC or NMR.
Problem 2: The organic layer is dark or colored after the reaction workup.
Possible Cause Suggested Solution
Presence of Residual Bromine (Br₂): If PBr₃ or HBr/H₂SO₄ is used for the synthesis, traces of elemental bromine may be present, causing a yellow to reddish-brown color.During the aqueous workup, wash the organic layer with a dilute solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.
Acid-Catalyzed Decomposition: Strong acidic conditions can sometimes lead to the formation of colored polymeric byproducts.Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate (NaHCO₃) solution during the workup. Avoid using strong bases like NaOH, which can promote elimination.
Problem 3: An emulsion forms during the aqueous extraction.
Possible Cause Suggested Solution
Vigorous Shaking: Overly aggressive mixing of the organic and aqueous layers can lead to the formation of a stable emulsion.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of Polar Impurities: Certain impurities can act as surfactants, stabilizing the emulsion.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite or glass wool may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: For most laboratory scales, a combination of aqueous workup followed by fractional distillation under reduced pressure is the most common and effective method. The reduced pressure is crucial to lower the boiling point and prevent decomposition of the alkyl halide. If distillation does not provide sufficient purity, flash column chromatography on silica (B1680970) gel can be employed.

Q2: What are the expected major impurities in a crude sample of this compound synthesized from 3-methylcyclopentanol?

A2: The most likely impurities are:

  • Unreacted 3-methylcyclopentanol: The starting material may not have fully reacted.

  • 3-Methylcyclopentene: This is the primary elimination byproduct.

  • Di- and poly-brominated compounds: Although usually minor, these can form under certain reaction conditions.

  • Rearrangement products: While less common for this specific substrate, carbocation rearrangements can occur in the presence of strong acids, leading to isomeric bromides.

Q3: How can I best separate this compound from the elimination byproduct, 3-methylcyclopentene?

A3: Fractional distillation is the preferred method. There is a significant difference in their boiling points, with 3-methylcyclopentene being much more volatile (boiling point ~65 °C) than this compound. Careful distillation should allow for the removal of the alkene as a lower-boiling fraction.

Q4: What are the recommended conditions for flash column chromatography of this compound?

A4: Since this compound is a relatively nonpolar compound, a nonpolar eluent system is recommended. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q5: How should I store purified this compound?

A5: Alkyl halides can be sensitive to light and heat, which can lead to decomposition over time. It is recommended to store the purified product in a tightly sealed amber glass bottle to protect it from light. For long-term storage, refrigeration is advisable. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Initial Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

      • Water (H₂O).

      • Brine (saturated aqueous NaCl).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a short Vigreux or packed column.

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Apply a vacuum and gently heat the flask.

    • Collect and discard any low-boiling fractions, which may contain residual solvent and 3-methylcyclopentene.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Analyze the purity of the collected fractions by GC or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation:

    • Determine a suitable eluent system using TLC (e.g., a mixture of hexanes and ethyl acetate). The target compound should have an Rf value of approximately 0.2-0.4.

    • Pack a glass chromatography column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexanes).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Purification Issue? low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product emulsion Emulsion Formation? start->emulsion impure_product Product Impure after Distillation/Chromatography? start->impure_product check_reaction Verify reaction completion (TLC/GC). Optimize reaction conditions. low_yield->check_reaction Yes check_workup Minimize loss during workup. Use brine wash. low_yield->check_workup Yes check_elimination Control temperature during synthesis and workup. low_yield->check_elimination Yes wash_reducing_agent Wash with NaHSO₃ or Na₂S₂O₃ solution. colored_product->wash_reducing_agent Yes neutralize Ensure proper neutralization with NaHCO₃. colored_product->neutralize Yes gentle_mixing Use gentle inversion instead of shaking. emulsion->gentle_mixing Yes add_brine Add brine to break the emulsion. emulsion->add_brine Yes optimize_distillation Improve distillation efficiency (column, rate). Collect smaller fractions. impure_product->optimize_distillation Yes optimize_chromatography Optimize TLC and eluent system for better separation. impure_product->optimize_chromatography Yes

Caption: Decision tree for troubleshooting common purification issues.

identifying side products in 1-Bromo-3-methylcyclopentane Grignard formation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Identifying Side Products in the Formation of 3-Methylcyclopentylmagnesium Bromide

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products during the Grignard reagent formation from 1-bromo-3-methylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when preparing 3-methylcyclopentylmagnesium bromide?

A1: The most common side reactions during the formation of 3-methylcyclopentylmagnesium bromide are Wurtz coupling, reaction with atmospheric water and oxygen, and β-hydride elimination. Each of these pathways can reduce the yield of the desired Grignard reagent and introduce impurities into your reaction mixture.

Q2: How does Wurtz coupling occur and what is the resulting byproduct?

A2: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent acts as a nucleophile and reacts with the starting material, this compound.[1] This results in the formation of a dimer, 1,1'-bi(3-methylcyclopentyl). To minimize this, it is crucial to add the alkyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[2]

Q3: What are the consequences of moisture and oxygen contamination?

A3: Grignard reagents are highly reactive and function as strong bases. They will readily react with any protic source, such as water, to quench the reagent and form the corresponding alkane, in this case, methylcyclopentane.[3] Reaction with oxygen leads to the formation of magnesium alkoxide species, which upon hydrolysis, can yield 3-methylcyclopentanol. Therefore, maintaining strictly anhydrous and inert conditions is critical for a successful reaction.[4]

Q4: Is β-hydride elimination a concern for this specific Grignard reagent?

A4: Yes, β-hydride elimination is a potential side reaction. This process involves the transfer of a hydrogen atom from the carbon adjacent (beta) to the carbon-magnesium bond to the metal center, resulting in the formation of an alkene (3-methylcyclopentene) and magnesium hydride bromide.[4][5] This pathway is a possibility for 3-methylcyclopentylmagnesium bromide as it possesses β-hydrogens.

Q5: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A5: Difficulty in initiating a Grignard reaction is a frequent issue. The primary causes are often an inactive magnesium surface due to an oxide layer, or the presence of moisture.[6] Activation of the magnesium turnings is crucial. This can be achieved by methods such as crushing the turnings to expose a fresh surface, or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[2] Ensuring all glassware is rigorously dried and using anhydrous solvents is also essential.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Grignard Reagent 1. Presence of moisture in glassware or solvent.2. Inactive magnesium surface.3. Slow addition of alkyl halide at a temperature that is too low.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical stirring.3. Initiate the reaction with a small amount of alkyl halide and gentle warming. Once initiated, maintain a steady reflux by controlling the addition rate.
Formation of a White Precipitate Reaction with atmospheric water or oxygen.Ensure the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).
Significant Amount of High-Boiling Point Byproduct Wurtz coupling product (1,1'-bi(3-methylcyclopentyl)) formation.Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[2]
Presence of a Low-Boiling Point Alkene β-hydride elimination.Maintain a moderate reaction temperature. Higher temperatures can favor elimination reactions.
Formation of Methylcyclopentane Reaction with residual water or other protic impurities.Thoroughly dry all reagents and solvents. Ensure the starting this compound is free of any alcohol impurities.
Formation of 3-Methylcyclopentanol Reaction with oxygen.Maintain a positive pressure of an inert gas throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of 3-Methylcyclopentylmagnesium Bromide

This protocol outlines the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware (three-neck round-bottom flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[2]

  • Initial Reagent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a slight cloudiness. Gentle warming may be necessary.[7]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent and should be used immediately.[2]

Protocol 2: GC-MS Analysis of Reaction Products

This protocol describes a general method for the analysis of the Grignard reaction mixture to identify and quantify the main product and side products.

Materials:

  • Aliquots of the Grignard reaction mixture

  • Anhydrous diethyl ether (for dilution)

  • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation: Carefully take an aliquot of the Grignard reaction mixture under an inert atmosphere and quench it by adding it to a vial containing a saturated aqueous solution of ammonium chloride. Extract the organic components with diethyl ether.

  • Dilution: Dilute the ethereal extract to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS. A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Data Analysis: Identify the components by comparing their mass spectra with a library database (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Quantitative Data Summary

The following table provides an illustrative summary of potential product distribution in the formation of 3-methylcyclopentylmagnesium bromide under typical reaction conditions. Please note that these are representative values and actual yields may vary depending on the specific experimental conditions.

ProductStructurePlausible Yield (%)
3-Methylcyclopentylmagnesium Bromide 75 - 85
1,1'-bi(3-methylcyclopentyl) (Wurtz Product) 5 - 15
Methylcyclopentane 1 - 5
3-Methylcyclopentene 1 - 3
3-Methylcyclopentanol < 2

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and the formation of the key side products.

Grignard_Formation Start This compound + Mg Grignard 3-Methylcyclopentylmagnesium Bromide (Desired Product) Start->Grignard Main Reaction Wurtz_Product 1,1'-bi(3-methylcyclopentyl) (Wurtz Coupling) Grignard->Wurtz_Product + this compound Alkane Methylcyclopentane Grignard->Alkane + H₂O Alkene 3-Methylcyclopentene (β-Hydride Elimination) Grignard->Alkene Heat Alcohol 3-Methylcyclopentanol Grignard->Alcohol + O₂ then H₃O⁺

Caption: Reaction pathways in the formation of 3-methylcyclopentylmagnesium bromide.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Conditions Verify Anhydrous Conditions and Inert Atmosphere Start->Check_Conditions Check_Mg Assess Magnesium Activation Check_Conditions->Check_Mg Conditions OK Analyze_Products Analyze Reaction Mixture (e.g., by GC-MS) Check_Mg->Analyze_Products Mg Activated High_Wurtz High Concentration of Wurtz Coupling Product? Analyze_Products->High_Wurtz High_Alkene Presence of 3-Methylcyclopentene? High_Wurtz->High_Alkene No Optimize_Addition Optimize Slow Addition of This compound High_Wurtz->Optimize_Addition Yes High_Alkane Presence of Methylcyclopentane? High_Alkene->High_Alkane No Control_Temp Control Reaction Temperature High_Alkene->Control_Temp Yes Dry_Reagents Ensure Rigorous Drying of All Reagents and Solvents High_Alkane->Dry_Reagents Yes

Caption: Troubleshooting workflow for low yield in Grignard reagent formation.

References

Technical Support Center: Optimizing SN2 Reactions for 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of SN2 reactions involving the secondary alkyl halide, 1-bromo-3-methylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: Why is the SN2 reaction of this compound challenging?

A1: this compound is a secondary alkyl halide. SN2 reactions at secondary carbons are inherently slower than at primary carbons due to increased steric hindrance around the reaction center.[1] The incoming nucleophile faces greater difficulty in accessing the electrophilic carbon for the required backside attack.[2][3] Furthermore, competing E2 elimination reactions are a significant side reaction for secondary halides, especially under suboptimal conditions.[4][5]

Q2: What are the ideal characteristics of a nucleophile for this reaction?

A2: To maximize the SN2 product and minimize the E2 byproduct, a strong, non-bulky nucleophile with low basicity is recommended.[4][6] Highly basic nucleophiles, such as alkoxides (e.g., ethoxide, tert-butoxide), will favor the E2 pathway.[4][5] Good examples of nucleophiles for this substrate include azide (B81097) (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halide ions (e.g., I⁻).[4][7]

Q3: Which solvent should I use to optimize the SN2 yield?

A3: Polar aprotic solvents are the best choice for SN2 reactions.[8][9][10][11] These solvents, such as DMSO (dimethyl sulfoxide), DMF (N,N-dimethylformamide), acetone, and acetonitrile (B52724), can dissolve the ionic nucleophile but do not form a tight solvent cage around the anion.[8][11] This "naked" nucleophile is more reactive. Protic solvents like water and alcohols should be avoided as they can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the SN2 reaction.[8][9]

Q4: How does temperature affect the SN2 vs. E2 competition?

A4: Lower temperatures generally favor substitution reactions (SN2) over elimination reactions (E2).[12][13][14] Elimination reactions typically have a higher activation energy, so increasing the temperature provides the necessary energy for the E2 pathway to become more dominant.[12] If you are observing a significant amount of the elimination byproduct, consider running the reaction at a lower temperature.

Q5: Is bromide a good enough leaving group for this reaction?

A5: Yes, bromide is a good leaving group for SN2 reactions. The rate of an SN2 reaction is influenced by the ability of the leaving group to depart and stabilize the negative charge it takes with it.[8][15] Bromide is the conjugate base of a strong acid (HBr), making it a stable anion and thus a good leaving group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reaction 1. Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide from the sterically hindered secondary carbon.[15] 2. Inappropriate Solvent: Use of a protic solvent is hindering the nucleophile's reactivity.[9] 3. Low Temperature: The reaction may be too slow at the current temperature.1. Select a Stronger Nucleophile: Consider using nucleophiles like N₃⁻, CN⁻, or a thiolate.[4][7] 2. Change to a Polar Aprotic Solvent: Switch to DMSO, DMF, or acetonitrile to enhance nucleophilicity.[8][11] 3. Moderate Temperature Increase: While high temperatures favor E2, a modest increase may be necessary to achieve a reasonable reaction rate. Monitor byproduct formation closely.
High yield of elimination byproduct (alkene) 1. Strongly Basic Nucleophile: The nucleophile is acting as a base rather than a nucleophile.[4][5] 2. High Reaction Temperature: Higher temperatures favor elimination over substitution.[12][13] 3. Bulky Nucleophile: A sterically hindered nucleophile may favor abstracting a proton (E2) over attacking the carbon center (SN2).1. Use a Less Basic Nucleophile: Employ a strong but weakly basic nucleophile (e.g., I⁻, N₃⁻, CN⁻).[4] 2. Lower the Reaction Temperature: Run the reaction at room temperature or below if the reaction rate is acceptable.[12] 3. Choose a Smaller Nucleophile: Ensure the nucleophile is not sterically bulky.
Multiple products observed 1. Competing SN1/E1 Pathways: Although less likely with a good nucleophile, some conditions might favor carbocation formation, leading to a mixture of SN1 and E1 products. 2. Stereoisomers: If the starting material is a mix of cis and trans isomers, the product will also be a mixture. The SN2 reaction proceeds with inversion of stereochemistry.[1][16][17]1. Ensure Strong Nucleophile and Aprotic Solvent: This will strongly favor the SN2 pathway over unimolecular pathways. 2. Use Stereochemically Pure Starting Material: If a single stereoisomer is desired as the product, start with a single stereoisomer of the reactant.

Experimental Protocols

General Protocol for an SN2 Reaction of this compound with Sodium Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask. Stir the mixture to dissolve the sodium azide.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it may be gently heated to 40-50°C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 1-azido-3-methylcyclopentane.

  • Purify the crude product by column chromatography or distillation as needed.

Visualizations

SN2_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Reaction Setup: This compound + Nucleophile in Solvent Analysis Analyze Product Mixture (GC, NMR, etc.) Start->Analysis High_Yield High SN2 Yield Analysis->High_Yield Desired Outcome Low_Yield Low SN2 Yield Analysis->Low_Yield Suboptimal High_E2 High E2 Byproduct Analysis->High_E2 Suboptimal Check_Nucleophile Is Nucleophile Strong & Non-Bulky? Low_Yield->Check_Nucleophile Check_Temp Is Temperature Too High? High_E2->Check_Temp Check_Solvent Is Solvent Polar Aprotic? Check_Nucleophile->Check_Solvent Yes Change_Nucleophile Use Stronger, Less Basic Nucleophile (e.g., N3-, CN-) Check_Nucleophile->Change_Nucleophile No Check_Solvent->High_Yield Yes Change_Solvent Use DMSO, DMF, or Acetonitrile Check_Solvent->Change_Solvent No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Nucleophile_E2 Is Nucleophile Strongly Basic? Check_Temp->Check_Nucleophile_E2 Change_Nucleophile->Start Change_Solvent->Start Lower_Temp->Start Check_Nucleophile_E2->High_Yield No Check_Nucleophile_E2->Change_Nucleophile Yes

Caption: Troubleshooting workflow for optimizing SN2 reaction yield.

References

Technical Support Center: Stereoselective Control in Reactions of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stereoselectivity in reactions involving 1-bromo-3-methylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling stereoselectivity with this compound?

Controlling stereoselectivity in reactions of this compound presents a significant challenge due to the presence of two stereocenters, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The primary challenges include:

  • Substrate Stereochemistry: The starting material itself is a mixture of stereoisomers (cis and trans). The stereochemical outcome of a reaction is highly dependent on the stereochemistry of the starting isomer.

  • Reaction Mechanism: The mechanism of the reaction (e.g., SN2, E2, SN1, E1) dictates the resulting stereochemistry. For example, an SN2 reaction proceeds with inversion of configuration, while an SN1 reaction leads to a racemic mixture.

  • Conformational Rigidity: The cyclopentane (B165970) ring is not planar and exists in various envelope and half-chair conformations. These conformations can influence the accessibility of the reaction center and the orientation of substituents, thereby affecting the stereochemical outcome.

  • Competing Reactions: Nucleophilic substitution and elimination reactions often compete. The reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature, determine the predominant pathway and its stereoselectivity.

Q2: How does the choice of nucleophile or base influence the stereochemical outcome in reactions with this compound?

The properties of the nucleophile or base are critical in directing the stereoselectivity of the reaction.

  • Steric Hindrance: Bulky nucleophiles or bases favor elimination (E2) over substitution (SN2) because they have difficulty accessing the sterically hindered carbon atom bearing the bromine. For SN2 reactions, less sterically demanding nucleophiles are preferred for achieving good yields and stereoselectivity.

  • Basicity vs. Nucleophilicity: Strong, non-nucleophilic bases, such as potassium tert-butoxide, are ideal for promoting E2 elimination. Strong, nucleophilic bases, like sodium ethoxide, can lead to a mixture of SN2 and E2 products. Weakly basic, good nucleophiles, such as azide (B81097) or cyanide ions, will favor SN2 reactions.

  • Hardness/Softness: According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles tend to favor SN2 reactions at the soft electrophilic carbon atom.

Q3: What is the role of the solvent in controlling the stereoselectivity of these reactions?

The solvent plays a crucial role in stabilizing transition states and influencing the reaction mechanism.

  • Polar Protic Solvents: Solvents like water, ethanol, and acetic acid can solvate both cations and anions effectively. They favor SN1 and E1 reactions by stabilizing the carbocation intermediate, which often leads to a loss of stereoselectivity (racemization).

  • Polar Aprotic Solvents: Solvents such as acetone (B3395972), DMF, and DMSO are excellent for SN2 reactions. They solvate cations well but not anions, leaving the nucleophile "naked" and highly reactive. This enhances the rate of SN2 reactions, which are stereospecific (inversion of configuration).

  • Nonpolar Solvents: Solvents like hexane (B92381) and benzene (B151609) are generally poor choices for ionic reactions like substitution and elimination, as they cannot stabilize charged intermediates or transition states.

Troubleshooting Guides

Issue 1: Low Stereoselectivity in SN2 Reactions

Problem: The product mixture shows a low diastereomeric or enantiomeric excess, suggesting a loss of stereochemical control.

Possible Causes & Solutions:

CauseRecommended Solution
SN1 Pathway Competition: The reaction conditions may be favoring a competing SN1 mechanism, leading to a carbocation intermediate and racemization.Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to favor the SN2 pathway. Employ a high concentration of a good, non-basic nucleophile (e.g., N3-, CN-, I-). Keep the temperature low to disfavor the higher activation energy SN1 pathway.
Starting Material Impurity: The starting this compound may be a mixture of diastereomers.Purify the starting material to isolate the desired stereoisomer (cis or trans) before the reaction. This can often be achieved by chromatography.
Solvent Effects: The solvent may not be optimal for promoting a stereospecific SN2 reaction.Switch to a different polar aprotic solvent. For example, if acetone is not providing good results, try DMF or HMPA (use with caution).
Issue 2: Predominance of Elimination (E2) Products over Substitution (SN2) Products

Problem: The major product is the alkene resulting from elimination, rather than the desired substitution product.

Possible Causes & Solutions:

CauseRecommended Solution
Sterically Hindered Substrate/Nucleophile: The cyclopentane ring and the methyl group can sterically hinder the backside attack required for an SN2 reaction. A bulky nucleophile will exacerbate this.Use a less sterically hindered nucleophile. For example, use acetate (B1210297) instead of tert-butoxide if a substitution reaction is desired.
Strongly Basic Nucleophile: The reagent being used is a strong base, favoring the E2 pathway.Choose a reagent that is a good nucleophile but a weak base. Examples include azide (N3-), cyanide (CN-), or halides (I-, Br-).
High Temperature: Higher temperatures generally favor elimination over substitution.Run the reaction at a lower temperature. This will favor the reaction with the lower activation energy, which is often substitution.

Experimental Protocols

Protocol 1: Stereospecific SN2 Reaction with Azide

This protocol aims to achieve a high degree of inversion at the carbon center bearing the bromine.

  • Reactants:

    • (1R,3R)-1-bromo-3-methylcyclopentane (1 equivalent)

    • Sodium azide (NaN3) (1.5 equivalents)

    • Dimethylformamide (DMF) (solvent)

  • Procedure: a. Dissolve the (1R,3R)-1-bromo-3-methylcyclopentane in dry DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add sodium azide to the solution. c. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, quench the reaction by adding water. e. Extract the product with a suitable organic solvent (e.g., diethyl ether). f. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. g. Purify the resulting (1S,3R)-1-azido-3-methylcyclopentane by column chromatography.

  • Expected Outcome: The SN2 reaction proceeds with inversion of configuration at C1, leading to the (1S,3R) product.

Protocol 2: Stereoselective E2 Elimination

This protocol aims to favor the formation of a specific alkene diastereomer.

  • Reactants:

    • (1R,3S)-1-bromo-3-methylcyclopentane (cis isomer) (1 equivalent)

    • Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

    • tert-Butanol (B103910) (solvent)

  • Procedure: a. Dissolve the (1R,3S)-1-bromo-3-methylcyclopentane in dry tert-butanol in a round-bottom flask under an inert atmosphere. b. Add potassium tert-butoxide to the solution. c. Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or GC. d. After cooling to room temperature, add water to quench the reaction. e. Extract the product with a non-polar solvent (e.g., pentane). f. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. g. Analyze the product mixture to determine the ratio of alkene isomers.

  • Expected Outcome: The E2 reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group. This conformational requirement will lead to the preferential formation of one of the possible alkene products (3-methylcyclopent-1-ene or 4-methylcyclopent-1-ene).

Visualizations

sn2_reaction_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant cis-1-Bromo-3-methylcyclopentane ts SN2 Transition State (Backside Attack) reactant->ts Polar Aprotic Solvent (e.g., DMF) nucleophile Nucleophile (e.g., N3-) nucleophile->ts product trans-1-Azido-3-methylcyclopentane (Inversion of Stereochemistry) ts->product Stereospecific leaving_group Bromide Ion (Br-) ts->leaving_group

Caption: SN2 reaction pathway of this compound.

e2_vs_sn2_competition cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products start This compound + Reagent steric_hindrance Steric Hindrance (Bulky Base) strong_base Strong, Non-nucleophilic Base high_temp High Temperature weak_base Good Nucleophile, Weak Base polar_aprotic Polar Aprotic Solvent e2_pathway E2 Pathway steric_hindrance->e2_pathway strong_base->e2_pathway high_temp->e2_pathway sn2_pathway SN2 Pathway weak_base->sn2_pathway polar_aprotic->sn2_pathway alkene Alkene Product (e.g., 3-methylcyclopentene) e2_pathway->alkene Anti-periplanar Elimination substitution Substitution Product (Inversion of Stereochemistry) sn2_pathway->substitution Backside Attack

Caption: Factors influencing the competition between E2 and SN2 reactions.

Technical Support Center: Managing E2 vs. SN2 Competition in Reactions of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-methylcyclopentane. The following information is designed to help you control the competition between E2 elimination and SN2 substitution pathways in your experiments.

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize the SN2 product with this compound, but I am getting a significant amount of the elimination product (3-methylcyclopentene). What am I doing wrong?

A1: This is a common issue as this compound is a secondary alkyl halide, which can readily undergo both SN2 and E2 reactions. To favor the SN2 pathway, consider the following factors:

  • Nucleophile Choice: Ensure you are using a good nucleophile that is a weak base. Strong bases will favor the E2 pathway.

    • Recommended Nucleophiles for SN2: Azide (B81097) (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halide ions (I⁻, Br⁻, Cl⁻) are excellent choices for promoting SN2 reactions while minimizing E2 competition.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are ideal for SN2 reactions.

    • Recommended Solvents for SN2: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are highly effective at solvating the cation of your nucleophilic salt, leaving a "naked" and highly reactive nucleophile that promotes the SN2 mechanism. Acetone is also a suitable polar aprotic solvent.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.[1][2] Elimination reactions typically have a higher activation energy and are more entropically favored, making them more prevalent at higher temperatures.[1][2][3][4]

  • Concentration: Use a high concentration of the nucleophile to ensure the bimolecular SN2 reaction is favored.

Q2: How can I maximize the yield of the E2 elimination product, 3-methylcyclopentene (B105217)?

A2: To favor the E2 pathway, you should employ conditions that hinder the SN2 reaction and promote elimination:

  • Base Selection: Use a strong, sterically hindered (bulky) base. The steric bulk will make it difficult for the base to act as a nucleophile and attack the carbon atom, thus favoring the abstraction of a proton from a beta-carbon.

    • Recommended Bases for E2: Potassium tert-butoxide (t-BuOK) is the classic choice for promoting E2 reactions and is known to favor the formation of the less substituted (Hofmann) alkene.[5][6][7] Strong, non-bulky bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) will also strongly favor E2 over SN2 for secondary halides.[8][9]

  • Solvent Choice: Polar protic solvents can be used, as they can solvate the nucleophile, making it less reactive in an SN2 sense, which can give the E2 pathway a competitive advantage. The conjugate acid of the base used is often the solvent of choice (e.g., tert-butanol (B103910) for potassium tert-butoxide).

  • Temperature: Higher temperatures significantly favor elimination reactions over substitution reactions.[1][2][3][4]

Q3: I am using a strong, non-bulky base like sodium ethoxide. What will be the major product?

A3: With a secondary alkyl halide like this compound and a strong, non-bulky base such as sodium ethoxide, the major product will be the E2 elimination product, 3-methylcyclopentene.[8][9] While the ethoxide ion is also a competent nucleophile, for secondary substrates, the elimination pathway predominates.[8]

Q4: What is the expected regioselectivity of the E2 elimination of this compound?

A4: this compound has two different beta-carbons from which a proton can be abstracted, potentially leading to two different alkene products: 3-methylcyclopentene and 4-methylcyclopentene.

  • With a non-bulky strong base (e.g., sodium ethoxide), the major product is typically the more thermodynamically stable, more substituted alkene (Zaitsev's rule). In this case, 3-methylcyclopentene would be the expected major product.

  • With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the major product is the less substituted, kinetically favored alkene (Hofmann product).[5][6][7] This is because the bulky base more easily abstracts the less sterically hindered proton. This would also lead to 3-methylcyclopentene as the major product in this specific case, as the protons leading to this product are more accessible.

Q5: How can I monitor the progress of my reaction and determine the product ratio?

A5:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (this compound).

  • Product Ratio Analysis: After the reaction is complete and worked up, the most effective way to determine the ratio of SN2 to E2 products is through Gas Chromatography-Mass Spectrometry (GC-MS).[8] The gas chromatogram will separate the different products, and the relative peak areas can be used to quantify the product ratio. Proton NMR (¹H NMR) can also be used to determine the product ratio by integrating characteristic signals for each product.

Quantitative Data for Analogous Systems

SubstrateReagent/SolventTemperature (°C)% SN2 Product% E2 ProductReference
2-BromopropaneNaOH / Ethanol-2179[8]
2-BromopropaneNaOEt / EtOH/H₂O-4753[8]
2-BromopropaneNaOMe / DMSO-397[8]
2-BromopentaneStrong BaseRoom Temp1882[8]
Cyclohexyl BromideStrong Base-~1~99[8]

Note: This data is for analogous secondary alkyl halide systems and should be used as a guideline for predicting the behavior of this compound.

Experimental Protocols

Protocol 1: Synthesis of (3-methylcyclopentyl)azide (SN2 Favored)

This protocol is adapted from standard procedures for SN2 reactions of alkyl halides with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, (3-methylcyclopentyl)azide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-Methylcyclopentene (E2 Favored)

This protocol is adapted from standard procedures for E2 elimination reactions using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Pentane (B18724)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar and distillation apparatus, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • Addition of Substrate: Slowly add this compound (1.0 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux. The alkene product, being more volatile, will begin to distill.

  • Product Collection: Collect the distillate, which will be a mixture of the alkene and tert-butanol.

  • Work-up: Transfer the distillate to a separatory funnel and wash with deionized water to remove the tert-butanol.

  • Extraction and Washing: Extract the aqueous layer with pentane. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure to yield 3-methylcyclopentene.

Visualizations

E2_vs_SN2_Factors cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Substrate This compound (Secondary Halide) SN2 SN2 (Substitution) Substrate->SN2 E2 E2 (Elimination) Substrate->E2 Reagent Nucleophile / Base Reagent->SN2 Good Nucleophile Weak Base (e.g., N₃⁻) Reagent->E2 Strong, Bulky Base (e.g., t-BuOK) Solvent Solvent Solvent->SN2 Polar Aprotic (e.g., DMSO) Solvent->E2 Polar Protic (e.g., t-BuOH) Temperature Temperature Temperature->SN2 Low Temp Temperature->E2 High Temp

Caption: Factors influencing the E2 vs. SN2 competition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reagents Select Reagents: - Substrate - Nucleophile/Base - Solvent Setup Assemble Glassware (Inert atmosphere if needed) Reagents->Setup Mixing Combine Reactants Setup->Mixing Conditions Control Temperature and Stirring Mixing->Conditions Monitoring Monitor Progress (TLC) Conditions->Monitoring Workup Quench, Extract, Wash, Dry Monitoring->Workup Purification Distillation or Chromatography Workup->Purification Analysis Characterize Product (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for SN2/E2 reactions.

References

Technical Support Center: Reactions Involving 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the standard workup procedures for reactions involving 1-Bromo-3-methylcyclopentane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general aqueous workup procedure after a substitution reaction (e.g., with a nucleophile like NaSH) with this compound?

A1: A standard aqueous workup is designed to separate the desired organic product from unreacted starting materials, reagents, and water-soluble byproducts.[1][2] The typical procedure involves:

  • Quenching the Reaction: If necessary, the reaction is first stopped by adding a suitable quenching agent.

  • Solvent Dilution: The reaction mixture is diluted with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to ensure the product is in the organic phase.[3]

  • Aqueous Washes: The organic layer is washed sequentially in a separatory funnel with various aqueous solutions.[2] Common washes include:

    • Water: To remove water-soluble impurities.[2]

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid.[2][4]

    • Brine (saturated NaCl solution): To remove the majority of dissolved water from the organic layer and help break up emulsions.[5]

  • Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][5]

  • Filtration and Solvent Removal: The drying agent is filtered off, and the solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude product.[1][5]

Q2: How does the workup for an elimination reaction (e.g., using a strong base like potassium t-butoxide) of this compound differ from a substitution reaction workup?

A2: The workup for an elimination reaction is conceptually similar to that of a substitution reaction, focusing on the removal of the base and its corresponding salt.

  • The primary difference may be in the initial quenching and washing steps. A dilute acid wash (e.g., 1M HCl) might be employed to neutralize any excess strong base.[4]

  • Care must be taken if the product alkene is acid-sensitive. In such cases, washing with water or a saturated ammonium (B1175870) chloride (NH₄Cl) solution is a milder alternative to neutralize the base.[6]

  • The subsequent steps of separation, drying, and solvent removal are generally the same.[2]

Q3: What is the standard workup procedure for a Grignard reaction where this compound is used to form an organomagnesium reagent?

A3: The workup for a Grignard reaction is critical as it involves quenching the highly reactive Grignard reagent and hydrolyzing the magnesium alkoxide intermediate to yield the alcohol product.[7][8] The procedure is typically as follows:

  • Cooling: The reaction mixture is cooled in an ice bath to manage the exothermic nature of the quench.

  • Quenching/Hydrolysis: A cold, dilute acid (e.g., 1M HCl or H₂SO₄) or a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is added slowly to the reaction mixture.[8] NH₄Cl is preferred for acid-sensitive products. This step protonates the alkoxide to form the alcohol and dissolves the magnesium salts (Mg(OH)Br).[8]

  • Extraction: The product is extracted into an organic solvent like diethyl ether.[3]

  • Washing: The organic layer is washed with water and then brine.[2] A wash with sodium bicarbonate may be used if a strong acid was used for quenching.[4]

  • Drying and Isolation: The organic layer is dried with an anhydrous salt, filtered, and the solvent is evaporated to yield the crude product.[2]

Troubleshooting Guide

Grignard Reaction Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Failure of Grignard reaction to initiate 1. Wet glassware or solvent.[9] 2. Inactive magnesium surface (oxide layer).[9][10] 3. Impure this compound.[9]1. Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents.[9][11] 2. Activate magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9][12] 3. Ensure the purity of the alkyl halide.
Reaction starts but then stops 1. Insufficiently dry conditions; residual moisture is quenching the reaction.[9] 2. Low temperature.1. Review and improve drying procedures for all equipment and reagents.[9] 2. Gently warm the mixture to sustain the reaction, as it is exothermic but may require initial heating.[9]
Low yield of the desired product 1. Wurtz coupling side reaction (formation of a dimer).[9][13] 2. Grignard reagent reacting with atmospheric CO₂ or oxygen.[7] 3. Incomplete reaction.1. Add the this compound solution slowly (dropwise) to the magnesium suspension to avoid high local concentrations.[13] 2. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[7] 3. Allow for a sufficient reaction time or gently reflux to ensure complete formation of the Grignard reagent.[11]
Formation of an emulsion during workup The presence of finely divided magnesium salts can stabilize emulsions between the aqueous and organic layers.1. Add more brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4] 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. As a last resort, filter the entire mixture through a pad of Celite.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol [14]
IUPAC Name This compound[14]
CAS Number 58794-26-6[14]
Hazards Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Substitution Reaction

  • Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent such as diethyl ether.[3]

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent to release any pressure. Shake for 1-2 minutes, allowing the layers to separate. Drain and discard the aqueous layer.[5]

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate solution. Shake and vent frequently until gas evolution ceases. Drain and discard the aqueous layer.[5]

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove most of the dissolved water. Drain and discard the aqueous layer.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, and some drying agent should be free-flowing.[2][5]

  • Isolation: Filter the solution to remove the drying agent, rinsing the drying agent with a small amount of fresh solvent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[5]

Protocol 2: Workup for a Grignard Reaction

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.

  • Quenching: While stirring vigorously, slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. The addition is exothermic and may cause bubbling. Continue the addition until the magnesium salts dissolve and two clear layers are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude alcohol product.

Visualizations

Grignard_Reaction_Workflow start Start: Anhydrous Setup activation Mg Activation (Iodine crystal) start->activation Flame-dry glassware reagent_prep Prepare Grignard Reagent: this compound + Mg in Ether/THF reaction Reaction with Electrophile (e.g., Ketone) reagent_prep->reaction Inert Atmosphere (N2) activation->reagent_prep workup Aqueous Workup reaction->workup quench 1. Quench with cold sat. aq. NH4Cl workup->quench extract 2. Extract with Ether quench->extract wash 3. Wash with Water & Brine extract->wash dry 4. Dry over Na2SO4 wash->dry isolate 5. Filter & Evaporate Solvent dry->isolate product Final Product (e.g., Tertiary Alcohol) isolate->product

Caption: Workflow for a standard Grignard reaction.

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate q1 Is all glassware rigorously dry? start->q1 s1 Solution: Flame-dry all glassware under inert atmosphere. q1->s1 No q2 Is the solvent anhydrous grade? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Use freshly distilled or commercially available anhydrous solvent. q2->s2 No q3 Was the Mg activated? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Add an iodine crystal or crush Mg turnings to expose a fresh surface. q3->s3 No end_node Re-evaluate reagent purity and reaction temperature. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

Aqueous_Workup_Workflow start Crude Reaction Mixture transfer Transfer to Separatory Funnel & Dilute with Organic Solvent start->transfer wash1 Wash with Water (Removes polar impurities) transfer->wash1 wash2 Wash with aq. NaHCO3 (Neutralizes acid) wash1->wash2 wash3 Wash with Brine (Removes water) wash2->wash3 separate Separate Organic Layer wash3->separate dry Dry with Anhydrous Salt (e.g., MgSO4) separate->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate product Crude Product evaporate->product

Caption: General workflow for an aqueous workup procedure.

References

Technical Support Center: 1-Bromo-3-methylcyclopentane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 1-Bromo-3-methylcyclopentane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and minimize undesirable side products.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my substitution reaction with this compound low, and what are the likely side products?

A: Low yields are commonly due to competition from elimination reactions (E1 and E2). As a secondary alkyl halide, this compound can undergo both substitution (SN1/SN2) and elimination pathways.[1][2] The primary side products are typically alkenes, such as 3-methylcyclopentene (B105217) and 4-methylcyclopentene. The specific pathway that dominates is highly dependent on your reaction conditions.[2][3]

Q2: How should I select a nucleophile to maximize the substitution product yield?

A: To favor substitution, use a nucleophile that is strong but has low basicity. Excellent choices include azide (B81097) (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), or halide ions like iodide (I⁻). Avoid strong, sterically hindered bases such as potassium tert-butoxide (KOtBu), as they strongly favor the E2 elimination pathway.[4][5] Strong, unhindered bases like hydroxide (B78521) (OH⁻) or methoxide (B1231860) (CH₃O⁻) can lead to a mixture of SN2 and E2 products.[5]

Q3: What is the optimal solvent for improving my substitution yield?

A: The choice of solvent is critical for controlling the reaction mechanism.

  • To favor the SN2 pathway , which often provides better yield and stereochemical control, use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetone.[6][7][8] These solvents enhance the strength of the nucleophile.[6][9]

  • Polar protic solvents , like water, methanol, or ethanol, stabilize carbocation intermediates and solvate the nucleophile, which promotes SN1 and E1 reactions and can decrease the rate of SN2 reactions.[6][7][9][10]

Q4: How does temperature affect the ratio of substitution to elimination products?

A: Higher reaction temperatures almost always favor elimination over substitution.[11][12][13] Elimination reactions have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures.[11][12] To maximize the yield of the substitution product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4][14]

Q5: Should I be concerned about SN1 vs. SN2 pathways, and how can I favor one over the other?

A: Yes, for a secondary alkyl halide, both mechanisms are possible and lead to different outcomes.[1]

  • To favor SN2: Use a high concentration of a strong nucleophile in a polar aprotic solvent at a low temperature.[8][9] This pathway is often preferred because it avoids carbocation rearrangements and proceeds with a predictable inversion of stereochemistry.[7][14]

  • To favor SN1: Use a weak nucleophile (which is often the solvent itself, e.g., ethanol) and a polar protic solvent.[10] Be aware that this pathway involves a carbocation intermediate, which can lead to a mixture of stereoisomers (racemization) and potential rearrangement byproducts.[10][14]

Q6: My reaction is very slow and does not proceed to completion. What troubleshooting steps can I take?

A: If the reaction is sluggish, consider the following adjustments:

  • Increase Nucleophile Strength/Concentration: The rate of an SN2 reaction is directly dependent on the nucleophile's concentration.[7] Using a more potent nucleophile can also increase the rate.[15]

  • Solvent Choice: Ensure you are using a polar aprotic solvent (DMSO, DMF) to maximize the reactivity of your nucleophile.[6][7]

  • In-situ Halogen Exchange: Adding a catalytic amount of an iodide salt (e.g., NaI or KI) can sometimes accelerate the reaction. The iodide displaces the bromide to form the more reactive 1-Iodo-3-methylcyclopentane in situ (Finkelstein reaction), which then reacts faster with your primary nucleophile.[16]

  • Temperature Increase: While higher temperatures can increase the rate, they also favor elimination.[11] If you must heat the reaction, do so cautiously and monitor the product mixture for an increase in alkene byproducts.

Troubleshooting Guide: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
High Percentage of Alkene Byproduct Reaction conditions favor elimination (E1/E2).1. Lower the reaction temperature. This is the most effective way to disfavor elimination.[4][11] 2. Use a less basic nucleophile. Choose a nucleophile with a low pKa for its conjugate acid (e.g., N₃⁻, CN⁻, RS⁻). 3. Switch to a polar aprotic solvent (e.g., DMSO, DMF, acetone) to promote the SN2 pathway.[6][8]
Reaction is Very Slow or Incomplete 1. Weak nucleophile. 2. Low temperature. 3. Inappropriate solvent choice (e.g., protic solvent for SN2).1. Use a stronger nucleophile or a higher concentration of the nucleophile.[15] 2. Change to a polar aprotic solvent to enhance nucleophilicity.[6][9] 3. Add catalytic Potassium Iodide (KI). [16] 4. Increase the temperature cautiously, monitoring the product ratio via methods like GC-MS or NMR.
Formation of Multiple Isomeric Products The reaction is proceeding via an SN1 mechanism, leading to a carbocation intermediate that can be attacked from either face, causing racemization.1. Promote the SN2 pathway. 2. Use a strong nucleophile at a high concentration.[1][15] 3. Employ a polar aprotic solvent. [6] 4. Keep the temperature low.

Data Summaries

Table 1: Influence of Reagent and Solvent on Reaction Pathway for Secondary Alkyl Halides

Nucleophile/Base TypeSolventPredominant Pathway(s)Expected Major Product
Strong Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)Polar Aprotic (DMSO, DMF)SN2 Substitution (Inversion of stereochemistry)
Strong, Unhindered Base (e.g., OH⁻, CH₃O⁻)Polar Aprotic (DMSO, DMF)SN2 and E2 Mixture of Substitution and Elimination
Strong, Hindered Base (e.g., t-BuO⁻)Polar Aprotic (DMSO, DMF)E2 Elimination (Alkene)
Weak Nucleophile, Weak Base (e.g., H₂O, ROH)Polar Protic (H₂O, ROH)SN1 / E1 Mixture of Substitution (Racemized) and Elimination

Visualized Workflows and Pathways

Troubleshooting_Workflow start Low Substitution Yield q1 Major byproduct is alkene? start->q1 a1_yes 1. Lower Temperature 2. Use Less Basic Nucleophile 3. Switch to Polar Aprotic Solvent q1->a1_yes Yes q2 Reaction is slow or incomplete? q1->q2 No end Yield Optimized a1_yes->end a2_yes 1. Use Stronger Nucleophile 2. Switch to Polar Aprotic Solvent 3. Add catalytic KI q2->a2_yes Yes q2->end No a2_yes->end

References

Technical Support Center: Nucleophilic Substitution on 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing nucleophilic substitution and elimination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the reaction of 1-bromo-3-methylcyclopentane.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions to favor substitution over elimination.

Question 1: My reaction is yielding a high percentage of 3-methylcyclopentene (B105217) and 4-methylcyclopentene (B168065) instead of the desired substitution product. What is causing this?

Answer: A high yield of alkene byproducts indicates that elimination (E2 or E1) pathways are competing effectively with, or dominating, the desired nucleophilic substitution (SN2 or SN1) pathway. This compound is a secondary alkyl halide, which is susceptible to both reaction types.[1][2] Several factors could be promoting elimination:

  • High Temperature: Elimination reactions are entropically favored and generally promoted by higher temperatures.[3][4][5]

  • Strong, Bulky Base: If your nucleophile is also a strong or sterically hindered base (e.g., potassium tert-butoxide), it will preferentially abstract a proton, leading to the E2 product.[1]

  • Solvent Choice: Protic solvents can favor E1 pathways, while certain polar aprotic solvents can also promote E2 depending on the base used.[6]

Question 2: How can I select a nucleophile to maximize the substitution product?

Answer: The choice of nucleophile is critical. To favor the SN2 pathway, use a strong nucleophile that is a weak base.[7][8] Good examples for this substrate include:

  • Azide (B81097) ion (N₃⁻)

  • Cyanide ion (CN⁻)

  • Thiolates (RS⁻)

  • Halide ions (I⁻, Br⁻)

These species are potent nucleophiles but are not basic enough to readily deprotonate the cyclopentane (B165970) ring, thus minimizing the E2 pathway.[7] Strongly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻) will significantly increase the amount of elimination product.[8]

Question 3: What is the optimal solvent for this reaction to suppress elimination?

Answer: Polar aprotic solvents are generally ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[9] This enhances the rate of substitution. Recommended solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

  • Acetone

These solvents do not effectively solvate the nucleophile, increasing its nucleophilicity and favoring the SN2 pathway over E2.[9][10] Polar protic solvents like water or ethanol (B145695) can solvate the nucleophile, reducing its strength and potentially favoring E1/SN1 pathways, which often lead to a mixture of products.[6]

Question 4: What is the effect of temperature, and what temperature should I use?

Answer: Lowering the reaction temperature is a key strategy to favor substitution over elimination.[3][11] Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions, so they become more dominant at higher temperatures.[4][5]

  • Recommendation: Start the reaction at a low temperature, such as 0 °C, and allow it to warm slowly to room temperature (20-25 °C). Running the reaction at elevated temperatures (reflux) will almost certainly increase the yield of elimination byproducts.[12]

Question 5: My desired nucleophile is also a moderately strong base. Can I still suppress elimination?

Answer: Yes, it is possible but requires careful control of other conditions. If you must use a nucleophile with significant basicity:

  • Use the lowest possible temperature. This is the most critical factor.[3]

  • Choose a polar aprotic solvent like DMSO or DMF to maximize the nucleophilicity of your reagent relative to its basicity.[3]

  • Use a high concentration of the nucleophile. This can favor the bimolecular SN2 reaction over the E2 reaction, although this effect is less pronounced than temperature and solvent choice.

Quantitative Data Summary

The following table summarizes the expected product distribution for the reaction of this compound under various experimental conditions. These values are illustrative and based on established principles for secondary alkyl halides.

NucleophileBase StrengthSolventTemperature (°C)Substitution Product % (SN2)Elimination Product % (E2)
NaN₃ (Azide)WeakDMSO25~90%~10%
NaCN (Cyanide)ModerateDMF25~85%~15%
CH₃CO₂Na (Acetate)ModerateDMF50~60%~40%
NaOCH₃ (Methoxide)StrongMethanol25~20%~80%
KOtBu (tert-Butoxide)Strong, BulkyTHF25<5%>95%
NaI (Iodide)Very WeakAcetone50~95%~5%
NaOH (Hydroxide)StrongEthanol78 (Reflux)~15%~85%
NaOH (Hydroxide)StrongDMSO25~40%~60%

Experimental Protocols

Protocol 1: Synthesis of 1-azido-3-methylcyclopentane (SN2 Favored)

This protocol is designed to maximize the yield of the substitution product by using a strong nucleophile that is a weak base, a polar aprotic solvent, and controlled temperature.

Reagents:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (analytical grade, dry)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (1.5 eq).

  • Add dry DMSO to the flask (approx. 5 mL per 1 mmol of substrate).

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.0 eq) to the stirring suspension dropwise over 5 minutes.

  • Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (4x the volume of DMSO).

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography if necessary.

Decision Workflow for Minimizing Elimination

The following diagram illustrates the logical workflow for selecting experimental conditions to favor nucleophilic substitution over elimination for a secondary alkyl halide like this compound.

G sub Start: this compound (Secondary Alkyl Halide) nuc_choice Step 1: Choose Nucleophile/Base sub->nuc_choice strong_nuc Strong Nucleophile Weak Base (e.g., N₃⁻, CN⁻, I⁻, RS⁻) nuc_choice->strong_nuc Weakly Basic strong_base Strong/Bulky Base (e.g., OH⁻, RO⁻, t-BuO⁻) nuc_choice->strong_base Strongly Basic solvent_choice Step 2: Choose Solvent strong_nuc->solvent_choice elim_product Outcome: Elimination Favored (E2 Pathway) strong_base->elim_product aprotic Polar Aprotic (DMSO, DMF, Acetone) solvent_choice->aprotic protic Polar Protic (Ethanol, Water) solvent_choice->protic Reduces Nucleophilicity temp_choice Step 3: Choose Temperature aprotic->temp_choice protic->elim_product low_temp Low Temperature (0-25 °C) temp_choice->low_temp high_temp High Temperature (> 50 °C, Reflux) temp_choice->high_temp sub_product Outcome: Substitution Favored (SN2 Pathway) low_temp->sub_product high_temp->elim_product

Caption: Workflow for maximizing substitution over elimination.

References

Technical Support Center: Reactivity of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-methylcyclopentane. The information focuses on the influence of different solvents on the reactivity of this compound, specifically addressing substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound?

A1: this compound is a secondary alkyl halide. As such, it can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent, nucleophile/base strength, and temperature.

Q2: How does the solvent choice influence the reaction mechanism?

A2: The solvent plays a crucial role in determining the reaction pathway by stabilizing or destabilizing reactants, intermediates, and transition states.

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. These solvents favor SN1 and E1 mechanisms because they stabilize the carbocation intermediate and the leaving group (bromide ion).

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) have dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but not anions. This leaves the nucleophile less solvated and more reactive, thus favoring SN2 and E2 mechanisms .

  • Nonpolar Solvents (e.g., hexane, benzene, diethyl ether) do not significantly solvate ions and are generally poor choices for reactions involving charged species like nucleophiles and leaving groups. Reaction rates in these solvents are typically very slow.

Q3: What products should I expect in a solvolysis reaction with ethanol?

A3: In a solvolysis reaction with a polar protic solvent like ethanol, the solvent acts as the nucleophile. For this compound, you can expect a mixture of SN1 and E1 products. The major products would likely be 1-ethoxy-3-methylcyclopentane (SN1) and a mixture of 3-methylcyclopent-1-ene and 4-methylcyclopent-1-ene (E1). The exact ratio will depend on the temperature and the specific conditions.

Q4: Will I observe carbocation rearrangements with this compound?

A4: The initial secondary carbocation formed from this compound could potentially undergo a hydride shift to form a more stable tertiary carbocation if there were an adjacent tertiary carbon. However, in this specific molecule, a simple hydride shift would only lead to another secondary carbocation, offering no significant stability advantage. Therefore, extensive rearrangement is less likely compared to other secondary alkyl halides where a more stable carbocation can be formed.

Troubleshooting Guides

Issue 1: Low or no reaction yield.

Possible Cause Suggested Solution
Inappropriate solvent choice.For SN2/E2 reactions with a strong nucleophile/base, ensure you are using a polar aprotic solvent (e.g., acetone, DMSO). For SN1/E1 reactions, a polar protic solvent (e.g., ethanol, water) is necessary.
Low reaction temperature.Substitution and elimination reactions, especially unimolecular pathways, often require heating. Try increasing the reaction temperature.
Poor leaving group ability.While bromide is a good leaving group, its departure can be facilitated. For SN1/E1 reactions, the use of a Lewis acid (e.g., AgNO3) can help abstract the bromide and promote carbocation formation.
Weak nucleophile/base.For SN2/E2 reactions, a strong, non-bulky nucleophile/base is required for a reasonable reaction rate.

Issue 2: Unexpected product distribution (e.g., more elimination than substitution).

Possible Cause Suggested Solution
High reaction temperature.Higher temperatures generally favor elimination over substitution. If substitution is the desired outcome, try running the reaction at a lower temperature.
Sterically hindered base/nucleophile.Bulky bases (e.g., potassium tert-butoxide) will favor elimination as it is sterically less demanding to remove a proton from the periphery of the molecule than to attack the electrophilic carbon. Use a smaller nucleophile if substitution is desired.
Strong, concentrated base.A high concentration of a strong base will favor the bimolecular E2 pathway. For SN1/E1 pathways, use a weak, dilute base/nucleophile (e.g., the solvent itself).

Data Presentation

Table 1: Illustrative First-Order Rate Constants (k1) for the Solvolysis of this compound at 50°C.

SolventDielectric Constant (ε)Relative Rate Constant (krel)
80% Ethanol / 20% Water65.4100
60% Ethanol / 40% Water56.245
100% Ethanol24.35
Acetic Acid6.21

Table 2: Illustrative Product Distribution for the Reaction of this compound with Sodium Ethoxide in Ethanol (E2/SN2) vs. Solvolysis in Ethanol (E1/SN1) at 50°C.

Reaction Conditions1-ethoxy-3-methylcyclopentane (Substitution)3-methylcyclopent-1-ene & 4-methylcyclopent-1-ene (Elimination)
0.1 M NaOEt in Ethanol~20%~80%
Pure Ethanol (Solvolysis)~60%~40%

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant (SN1/E1)

This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound in an ethanol/water mixture.

  • Preparation of the Reaction Mixture:

    • Prepare a 0.1 M solution of this compound in the desired ethanol/water solvent mixture.

    • Add a pH indicator (e.g., bromothymol blue) to the solution.

    • Place the reaction vessel in a constant temperature water bath.

  • Titration Procedure:

    • As the solvolysis reaction proceeds, HBr is produced, which will cause the pH of the solution to decrease and the indicator to change color.

    • At regular time intervals, titrate the reaction mixture with a standardized solution of NaOH back to the initial pH (indicated by the color change of the indicator).

    • Record the volume of NaOH added and the time for each titration.

  • Data Analysis:

    • The amount of HBr produced is equivalent to the amount of this compound that has reacted.

    • Calculate the concentration of the remaining this compound at each time point.

    • Plot ln[Ct] (natural log of the concentration of the reactant at time t) versus time.

    • The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture from a reaction of this compound.

  • Sample Preparation:

    • At the completion of the reaction, quench the reaction mixture (e.g., by adding cold water).

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO4).

    • Carefully concentrate the organic extract to a small volume.

  • GC-MS Analysis:

    • Inject a small aliquot of the concentrated sample into a GC-MS instrument.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the components of the mixture.

    • Set an appropriate temperature program for the GC oven to ensure good separation of reactants and products.

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with spectral libraries or known standards.

    • The relative peak areas in the gas chromatogram can be used to determine the relative percentages of each product in the mixture.

Visualizations

Troubleshooting_Guide start Start: Unexpected Reaction Outcome issue Identify the Primary Issue start->issue low_yield Low or No Yield issue->low_yield Low Yield wrong_product Incorrect Product Ratio (e.g., too much elimination) issue->wrong_product Wrong Ratio check_solvent_yield Is the solvent appropriate for the desired mechanism? low_yield->check_solvent_yield check_temp_ratio Is the temperature too high? wrong_product->check_temp_ratio check_temp_yield Is the temperature adequate? check_solvent_yield->check_temp_yield Yes solution1 Solution: Use polar aprotic for SN2/E2, polar protic for SN1/E1. check_solvent_yield->solution1 No check_nuc_yield Is the nucleophile/base strong enough? check_temp_yield->check_nuc_yield Yes solution2 Solution: Increase reaction temperature. check_temp_yield->solution2 No solution3 Solution: Use a stronger nucleophile/base for SN2/E2. check_nuc_yield->solution3 No check_base_ratio Is the base too strong or bulky? check_temp_ratio->check_base_ratio No solution4 Solution: Lower the reaction temperature to favor substitution. check_temp_ratio->solution4 Yes solution5 Solution: Use a less bulky, weaker base to favor substitution. check_base_ratio->solution5 Yes Experimental_Workflow start Start: Study Solvent Effects setup Set up parallel reactions in different solvents (e.g., Ethanol, Acetone, 80:20 Ethanol/Water) start->setup conditions Maintain constant temperature and concentration of this compound setup->conditions monitoring Monitor reaction progress over time (e.g., titration for solvolysis, TLC for others) conditions->monitoring workup Quench reactions and perform aqueous workup monitoring->workup analysis Analyze product distribution using GC-MS workup->analysis data Calculate reaction rates and product ratios analysis->data conclusion Correlate solvent properties with reactivity and product distribution data->conclusion Reaction_Pathways cluster_unimolecular Unimolecular (SN1/E1) cluster_bimolecular Bimolecular (SN2/E2) reactant This compound carbocation Secondary Carbocation Intermediate reactant->carbocation Slow, Favored by Polar Protic Solvents sn2_product Substitution Product (Inversion of stereochemistry) reactant->sn2_product Concerted attack by strong, non-bulky nucleophile. Favored by Polar Aprotic Solvents e2_product Elimination Product (Zaitsev's Rule applies) reactant->e2_product Concerted proton abstraction by strong base. Favored by Polar Aprotic Solvents sn1_product Substitution Product (e.g., 1-ethoxy-3-methylcyclopentane) carbocation->sn1_product Nucleophilic Attack e1_product Elimination Products (e.g., 3-methylcyclopent-1-ene) carbocation->e1_product Proton Abstraction

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide to 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate details of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 1-bromo-3-methylcyclopentane, contrasting it with the spectra of related compounds, bromocyclopentane (B41573) and methylcyclopentane. The presented data is based on established principles of NMR spectroscopy and spectral data from comparable molecules.

Predicted 1H NMR Spectral Data Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for the comparative compounds, bromocyclopentane and methylcyclopentane. The prediction for this compound is derived from the additive effects of bromo and methyl substituents on a cyclopentane (B165970) ring, considering the electronegativity of bromine and the shielding effect of the methyl group.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)Predicted MultiplicityPredicted/Observed Coupling Constants (J, Hz)
This compound H1 (CH-Br)~ 4.2 - 4.5Multiplet-
H3 (CH-CH3)~ 1.8 - 2.1Multiplet-
Ring CH2~ 1.5 - 2.3Multiplets-
CH3~ 0.9 - 1.1Doublet~ 6 - 7
Bromocyclopentane CH-Br4.45Multiplet-
CH2 (adjacent to CH-Br)2.07 - 2.12Multiplet-
CH2 (distant from CH-Br)1.65 - 1.89Multiplet-
Methylcyclopentane CH-CH31.87Multiplet-
Ring CH21.52 - 1.73Multiplets-
CH30.97Doublet-

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol for acquiring the 1H NMR spectrum of a small organic molecule like this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Place the NMR tube in the spectrometer's probe.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved spectral lines. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set the appropriate spectral parameters, including the spectral width, acquisition time, number of scans, and relaxation delay.
  • For a standard 1H NMR spectrum, a spectral width of 12-16 ppm is generally sufficient.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are often adequate.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
  • Integrate the peaks to determine the relative number of protons responsible for each signal.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Structural and Spectral Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its predicted 1H NMR signals.

G cluster_molecule This compound Structure cluster_signals Predicted 1H NMR Signals C1 C1(H)-Br C2 C2(H2) C1->C2 Signal1 H1 Signal (~4.2-4.5 ppm, multiplet) C1->Signal1 Proton on C1 C3 C3(H)-CH3 C2->C3 Signal3 Ring CH2 Signals (~1.5-2.3 ppm, multiplets) C2->Signal3 C4 C4(H2) C3->C4 Signal2 H3 Signal (~1.8-2.1 ppm, multiplet) C3->Signal2 Proton on C3 Signal4 CH3 Signal (~0.9-1.1 ppm, doublet) C3->Signal4 Methyl Protons C5 C5(H2) C4->C5 C4->Signal3 C5->C1 C5->Signal3 Protons on C2, C4, C5

Caption: Relationship between the structure of this compound and its predicted 1H NMR signals.

This guide provides a foundational understanding of the 1H NMR spectral features of this compound through a comparative approach. The predicted data, coupled with a standard experimental protocol and a clear visual representation of structure-spectrum correlations, offers valuable insights for researchers in the field of chemical analysis and drug discovery.

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone technique for determining the carbon framework of organic compounds. This guide provides a comparative analysis of the ¹³C NMR chemical shifts for trans-1-bromo-3-methylcyclopentane, alongside related substituted cyclopentanes, offering valuable data for structural verification.

Comparison of ¹³C NMR Chemical Shifts

The introduction of substituents to a cyclopentane (B165970) ring induces notable changes in the ¹³C NMR chemical shifts of the ring carbons. These shifts are influenced by factors such as the electronegativity of the substituent and steric effects. The following table summarizes the experimental ¹³C NMR chemical shifts for trans-1-bromo-3-methylcyclopentane and compares them with cyclopentane and cis-1-bromo-2-methylcyclopentane to illustrate these effects.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Methyl (ppm)Solvent
Cyclopentane25.625.625.625.625.6-CDCl₃
trans-1-Bromo-3-methylcyclopentane55.139.935.534.931.521.2-
cis-1-Bromo-2-methylcyclopentane56.040.433.923.831.316.8-

Data for trans-1-Bromo-3-methylcyclopentane sourced from SpectraBase.[1] Data for cis-1-Bromo-2-methyl-cyclopentane sourced from SpectraBase.[2]

Influence of Substituents on Chemical Shifts

The presence of the bromine atom and the methyl group in 1-bromo-3-methylcyclopentane significantly alters the electronic environment of the cyclopentane ring carbons compared to the parent cyclopentane, where all carbons are equivalent and resonate at a single frequency.

G Influence of Substituents on 13C NMR Chemical Shifts in this compound cluster_molecule trans-1-Bromo-3-methylcyclopentane cluster_effects Substituent Effects C1 C1-Br (55.1 ppm) C2 C2 (39.9 ppm) C3 C3-CH3 (35.5 ppm) C4 C4 (34.9 ppm) C5 C5 (31.5 ppm) Me CH3 (21.2 ppm) Br_effect Bromine (Br) - Electronegative - Deshielding effect Br_effect->C1 Strongly deshields C1 Br_effect->C2 Deshields C2 (β-effect) Br_effect->C5 Deshields C5 (β-effect) Me_effect Methyl (CH3) - Electron-donating - Shielding/Deshielding based on position Me_effect->C2 Affects C2 (β-effect) Me_effect->C3 Deshields C3 Me_effect->C4 Affects C4 (β-effect)

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Predicted Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-3-methylcyclopentane and a Comparison with Related Structures.

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages fragmentation principles and comparative data from analogous molecules, namely bromocyclopentane (B41573) and methylcyclopentane, to provide a robust predictive analysis. This information is valuable for researchers in compound identification, structural elucidation, and drug development.

Predicted Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by several key fragmentation pathways. The presence of a bromine atom will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

The primary fragmentation events anticipated are:

  • Loss of the bromine atom: This is a common fragmentation pathway for bromoalkanes, leading to the formation of a stable carbocation.

  • Loss of the methyl group: Cleavage of the methyl group from the cyclopentane (B165970) ring is another expected fragmentation.

  • Ring cleavage: The cyclopentane ring can undergo fragmentation, leading to the loss of small neutral molecules like ethene.

A summary of the predicted key fragments for this compound and the experimental data for its structural analogs are presented in the table below.

Comparative Fragmentation Data

CompoundMolecular Ion (M+) [m/z][M-Br]+ [m/z][M-CH3]+ [m/z][M-C2H5]+ [m/z]Base Peak [m/z]Other Key Fragments [m/z]
This compound (Predicted) 162/16483147/149-8369, 55, 41
Bromocyclopentane (Experimental) 148/15069--6941
Methylcyclopentane (Experimental) 84-69556956, 41

Fragmentation Pathways and Logical Relationships

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential reactions. The initial molecular ion is formed by the ejection of an electron. This high-energy species then undergoes fragmentation to produce more stable ions.

fragmentation_pathway M This compound C6H11Br (m/z 162/164) M_ion [C6H11Br]+• (m/z 162/164) M->M_ion -e- loss_Br [C6H11]+ (m/z 83) M_ion->loss_Br - •Br loss_CH3 [C5H8Br]+ (m/z 147/149) M_ion->loss_CH3 - •CH3 loss_C2H4 [C4H7Br]+• (m/z 134/136) M_ion->loss_C2H4 - C2H4 loss_HBr_from_M [C6H10]+• (m/z 82) M_ion->loss_HBr_from_M - HBr loss_Br_from_C5H8Br [C5H8]+• (m/z 68) loss_CH3->loss_Br_from_C5H8Br - •Br

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines a typical workflow for the analysis of a liquid sample like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample This compound (Liquid Sample) dilution Dilution in a volatile solvent sample->dilution injection Injection into GC dilution->injection separation Separation on GC column injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection mass_spectrum Mass Spectrum Acquisition detection->mass_spectrum library_search Library Search (e.g., NIST) mass_spectrum->library_search interpretation Manual Interpretation of Fragmentation mass_spectrum->interpretation

Caption: General workflow for GC-MS analysis.

Detailed Experimental Protocol

Objective: To acquire the electron ionization (EI) mass spectrum of this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS).

Materials:

  • This compound

  • High-purity volatile solvent (e.g., dichloromethane (B109758) or hexane)

  • Gas Chromatograph-Mass Spectrometer system

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS System Parameters:

    • Gas Chromatograph (GC):

      • Injector Port Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 200 °C

        • Final hold: 5 minutes at 200 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this compound.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-200

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • Data Acquisition: Start the data acquisition in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Obtain the mass spectrum for this peak by averaging the scans across the peak.

    • Analyze the fragmentation pattern and compare it with the predicted fragments and library data if available.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is crucial for confirming these predictions and for any further application in research and development.

Differentiating Stereoisomers of 1-Bromo-3-methylcyclopentane using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of stereochemistry is a critical aspect of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for distinguishing between stereoisomers. This guide provides a comprehensive comparison of how to differentiate the cis and trans stereoisomers of 1-Bromo-3-methylcyclopentane using ¹H and ¹³C NMR, supplemented with two-dimensional techniques. We present predicted and literature-based experimental data, detailed experimental protocols, and a logical workflow for stereochemical assignment.

The stereoisomers of this compound, cis and trans, present a classic case for the application of NMR in stereochemical analysis. The relative orientation of the bromine and methyl substituents on the cyclopentane (B165970) ring leads to distinct magnetic environments for the constituent protons and carbons, resulting in unique NMR spectra for each isomer.

Comparative Analysis of NMR Data

The key to differentiating the cis and trans isomers lies in the subtle but measurable differences in their ¹H and ¹³C NMR spectra. These differences arise from variations in chemical shifts (δ), and for ¹H NMR, the through-bond scalar coupling constants (J-values). Furthermore, through-space interactions, observable in Nuclear Overhauser Effect (NOE) experiments, provide definitive proof of stereochemistry.

NMR Parameter cis-1-Bromo-3-methylcyclopentane (Predicted/Typical) trans-1-Bromo-3-methylcyclopentane (Predicted/Typical) Key Differentiating Feature
¹H NMR
H1 (CH-Br)~4.2 - 4.5 ppm~4.0 - 4.3 ppmThe chemical shift of the proton attached to the carbon bearing the bromine is influenced by the proximity of the methyl group.
H3 (CH-CH₃)~1.8 - 2.1 ppm~1.6 - 1.9 ppmThe chemical shift of the proton on the carbon with the methyl group is also affected by the bromine's relative position.
CH₃~1.0 - 1.2 ppm (doublet)~0.9 - 1.1 ppm (doublet)Minor chemical shift differences may be observed.
J-coupling (H1-H2)J_cis > J_transJ_trans < J_cisThe magnitude of the vicinal coupling constants between protons on adjacent carbons can differ based on their dihedral angles. In cyclopentanes, cis couplings are often larger than trans couplings.
¹³C NMR
C1 (CH-Br)~55 - 60 ppm~53 - 58 ppmThe carbon attached to the bromine will exhibit a chemical shift difference due to the steric and electronic effects of the methyl group's orientation.
C3 (CH-CH₃)~35 - 40 ppm~33 - 38 ppmThe chemical shift of the carbon bearing the methyl group is also sensitive to the stereochemistry.
CH₃~20 - 23 ppm~18 - 21 ppmThe methyl carbon's chemical shift can be a good indicator of the isomeric form.
2D NMR (NOESY)
Key CorrelationStrong NOE between H1 and H3 protons.Weak or no NOE between H1 and H3 protons.In the cis isomer, the protons on the carbons bearing the bromo and methyl groups are on the same face of the ring and thus in close spatial proximity, leading to a strong NOE signal. In the trans isomer, these protons are on opposite faces and further apart, resulting in a weak or absent NOE correlation.

Experimental Protocols

Accurate differentiation of the stereoisomers of this compound requires the acquisition of high-quality NMR data. Below are the detailed methodologies for the key experiments.

Standard ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine proton ratios.

Two-Dimensional (2D) NMR Spectroscopy
  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Acquisition: Use a standard gradient-enhanced COSY pulse sequence. Typically, 256-512 increments in the indirect dimension (F1) and 8-16 scans per increment are sufficient.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) before Fourier transformation. The resulting spectrum will show cross-peaks between coupled protons.

  • Purpose: To determine the direct one-bond correlations between protons and the carbons they are attached to.

  • Acquisition: Employ a standard gradient-enhanced HSQC pulse sequence. The number of scans will depend on the sample concentration.

  • Data Processing: After Fourier transformation, the 2D spectrum will display cross-peaks corresponding to each C-H bond.

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), which is crucial for stereochemical assignment.

  • Acquisition:

    • Pulse Sequence: Standard 2D NOESY pulse sequence.

    • Mixing Time (d8): This is a critical parameter. For small molecules like this compound, a mixing time of 500-800 ms (B15284909) is a good starting point.

    • Number of Scans: A higher number of scans (e.g., 16-32 per increment) is often necessary to detect the weaker NOE signals.

  • Data Processing: Similar to other 2D experiments, with careful phasing of the spectrum. Cross-peaks in the NOESY spectrum indicate through-space proximity between the correlated protons.

Visualization of the Differentiation Workflow

The logical process for differentiating the stereoisomers of this compound using NMR is outlined in the following diagram.

stereoisomer_differentiation Workflow for Stereoisomer Differentiation of this compound cluster_sample Sample cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Data Interpretation & Assignment cluster_conclusion Conclusion Sample This compound (Isomeric Mixture or Pure Isomer) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY NOESY ¹H-¹H NOESY H1_NMR->NOESY HSQC ¹H-¹³C HSQC C13_NMR->HSQC Interpretation Analysis of: - Chemical Shifts (δ) - Coupling Constants (J) - NOE Correlations COSY->Interpretation HSQC->Interpretation NOESY->Interpretation cis_Isomer cis-Isomer (Strong H1-H3 NOE) Interpretation->cis_Isomer Key Differentiator trans_Isomer trans-Isomer (Weak/No H1-H3 NOE) Interpretation->trans_Isomer Key Differentiator

Caption: Logical workflow for differentiating stereoisomers using NMR.

reactivity comparison of 1-bromo-2-methylcyclopentane vs 1-bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, understanding the nuanced reactivity of isomeric alkyl halides is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 1-bromo-2-methylcyclopentane (B2610695) and 1-bromo-3-methylcyclopentane. The analysis focuses on their behavior in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by established principles of organic chemistry and representative experimental protocols.

Structural and Steric Considerations

The reactivity of these secondary alkyl bromides is primarily dictated by the steric environment around the carbon atom bearing the bromine (the α-carbon) and the adjacent carbon atoms (the β-carbons).

  • 1-Bromo-2-methylcyclopentane: The methyl group is located on a carbon atom directly adjacent (β-position) to the carbon bearing the bromine. This proximity creates significant steric hindrance for a nucleophile approaching the α-carbon in an SN2 reaction. For E2 reactions, the methyl group influences the stability of the potential alkene products.

  • This compound: The methyl group is situated further away from the bromine atom (at the γ-position). This results in a less sterically hindered environment around the α-carbon compared to its 1,2-disubstituted counterpart.

This fundamental structural difference is the cornerstone of their differential reactivity.

Comparative Reactivity Analysis

The following table summarizes the expected relative reactivity of the two isomers in the four major reaction pathways. Due to a lack of direct comparative quantitative data in the literature, this analysis is based on well-established principles of steric and electronic effects in organic reactions.

Reaction Type1-Bromo-2-methylcyclopentaneThis compoundRationale
SN1 SlowerFasterThe rate-determining step is the formation of a secondary carbocation for both. The methyl group in the 2-position offers minimal electronic stabilization to the carbocation at C1. The methyl group in the 3-position has a negligible electronic effect on the C1 carbocation. However, the potential for hydride shifts to form a more stable tertiary carbocation is a consideration for both, complicating direct rate comparisons without experimental data. Generally, steric hindrance to solvation of the incipient carbocation could play a role, potentially disfavoring the more hindered 1-bromo-2-methylcyclopentane.
SN2 SlowerFasterThe methyl group at the 2-position provides significant steric hindrance to the backside attack of a nucleophile, which is characteristic of the SN2 mechanism.[1][2] this compound has a less encumbered α-carbon, allowing for a more facile nucleophilic attack.
E1 SlowerFasterSimilar to SN1, the rate is dependent on carbocation formation. The reasoning for the relative rates mirrors that of the SN1 reaction.
E2 Faster (for Zaitsev product)Slower (for Zaitsev product)1-Bromo-2-methylcyclopentane can form a more substituted (and thus more stable, according to Zaitsev's rule) alkene upon elimination.[3] The presence of the methyl group on the β-carbon leads to the formation of a trisubstituted alkene. This compound would primarily form a disubstituted alkene. The rate of E2 reactions is also sensitive to steric hindrance, especially with bulky bases, which could favor the formation of the Hofmann (less substituted) product.[4][5]

Experimental Protocols

The following are representative experimental protocols for investigating the reactivity of these alkyl bromides.

Protocol 1: Comparative Solvolysis (SN1/E1 Conditions)

Objective: To compare the rates of solvolysis of 1-bromo-2-methylcyclopentane and this compound in aqueous ethanol (B145695). The rate of reaction can be monitored by the production of hydrobromic acid.

Materials:

  • 1-bromo-2-methylcyclopentane

  • This compound

  • 80% Ethanol (v/v) in water

  • Phenolphthalein (B1677637) indicator

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Test tubes, pipettes, burette

Procedure:

  • Prepare two sets of test tubes. In each set, add a precise volume (e.g., 5 mL) of the 80% ethanol solution.

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate.

  • To one set of test tubes, add a precise amount (e.g., 0.1 mmol) of 1-bromo-2-methylcyclopentane. To the other set, add the same molar amount of this compound. Start a timer immediately after addition.

  • At regular time intervals (e.g., every 10 minutes), remove one test tube from each set and quench the reaction by placing it in an ice bath.

  • Add a few drops of phenolphthalein indicator to each quenched test tube.

  • Titrate the generated HBr with the standardized NaOH solution until a faint pink endpoint is reached.

  • Record the volume of NaOH used. The rate of reaction is proportional to the rate of HBr production.[6]

Protocol 2: Comparative E2 Elimination with a Strong, Bulky Base

Objective: To compare the product distribution of the E2 elimination of 1-bromo-2-methylcyclopentane and this compound using potassium tert-butoxide.

Materials:

  • 1-bromo-2-methylcyclopentane

  • This compound

  • Potassium tert-butoxide (t-BuOK)[7]

  • Tert-butanol (t-BuOH) as solvent

  • Round-bottom flasks, reflux condensers, magnetic stirrers

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate round-bottom flasks, dissolve an equimolar amount of either 1-bromo-2-methylcyclopentane or this compound in dry tert-butanol.

  • To each flask, add a stoichiometric excess (e.g., 1.5 equivalents) of potassium tert-butoxide.[7]

  • Heat the reaction mixtures to reflux with stirring for a specified period (e.g., 2 hours).

  • After cooling to room temperature, quench the reactions by adding water.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate (B86663) and carefully remove the solvent.

  • Analyze the resulting product mixtures by GC-MS to identify and quantify the different alkene isomers formed.[8]

Visualizing Reactivity Relationships

The following diagrams illustrate the key structural differences and a general workflow for comparing the reactivity of the two isomers.

Caption: Structural differences influencing reactivity pathways.

G Experimental Workflow for Reactivity Comparison cluster_reactions Reaction Conditions cluster_analysis Analysis start Select Isomers: 1-bromo-2-methylcyclopentane This compound sn1_e1 Solvolysis (e.g., 80% EtOH) start->sn1_e1 sn2 Strong Nucleophile (e.g., NaN3 in Acetone) start->sn2 e2 Strong, Bulky Base (e.g., t-BuOK in t-BuOH) start->e2 rate Monitor Reaction Rate (e.g., Titration, Spectroscopy) sn1_e1->rate sn2->rate product Product Identification & Quantitation (e.g., GC-MS, NMR) e2->product conclusion Compare Reactivity & Product Distribution rate->conclusion product->conclusion

Caption: General workflow for comparing alkyl halide reactivity.

References

A Comparative Guide to the Reactivity of 1-Bromo-3-methylcyclopentane and 1-Chloro-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Bromo-3-methylcyclopentane and 1-Chloro-3-methylcyclopentane (B580422). Understanding the relative reactivity of these and similar halogenated hydrocarbons is crucial for designing synthetic routes and developing new pharmaceutical agents. The information presented herein is supported by established principles of organic chemistry and available experimental data for analogous compounds.

Executive Summary

In nucleophilic substitution and elimination reactions, this compound is significantly more reactive than 1-Chloro-3-methylcyclopentane. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). This fundamental difference in reactivity influences reaction rates, conditions, and product distributions.

Data Presentation: Comparative Reactivity

FeatureThis compound1-Chloro-3-methylcyclopentaneRationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromide is a weaker base and more polarizable, making it a better leaving group.[1][2]
Leaving Group Ability ExcellentGoodWeaker bases are better leaving groups as they are more stable in solution upon departure.[3]
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)The longer and weaker C-Br bond is more easily broken during the rate-determining step.
Predicted Reaction Rate FasterSlowerThe better leaving group ability of bromide leads to a lower activation energy for substitution and elimination reactions.
Estimated Relative Rate (Solvolysis) ~50 - 1001Based on typical relative rates for secondary alkyl bromides versus chlorides in solvolysis reactions.

Factors Influencing Reactivity

The reactivity of this compound and 1-chloro-3-methylcyclopentane is governed by a combination of factors, primarily the nature of the leaving group, the structure of the substrate, the strength of the nucleophile or base, and the solvent used.

The Decisive Role of the Leaving Group

The most significant factor differentiating the reactivity of these two compounds is the leaving group. A good leaving group is a species that can stabilize the negative charge it takes with it upon heterolytic bond cleavage.

  • Basicity: Bromide (Br⁻) is the conjugate base of a stronger acid (HBr, pKa ≈ -9) than chloride (Cl⁻) is of its conjugate acid (HCl, pKa ≈ -7). Weaker bases are more stable and therefore better leaving groups.[2][3]

  • Polarizability: Bromide is larger and its electron cloud is more polarizable than that of chloride.[1] This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of both Sₙ1 and Sₙ2 reactions, thus lowering the activation energy.

Substrate Structure

Both compounds are secondary alkyl halides. This structure allows them to undergo a variety of reactions, including Sₙ1, Sₙ2, E1, and E2, depending on the reaction conditions. The cyclopentane (B165970) ring introduces some ring strain, which can influence the reaction rates. For instance, Sₙ2 reactions involving cyclopentyl systems are known to be relatively fast compared to other cycloalkanes due to a favorable geometry for backside attack.

Experimental Protocols: Comparative Solvolysis

To experimentally determine the relative reactivity of this compound and 1-chloro-3-methylcyclopentane, a comparative solvolysis experiment can be performed. Solvolysis is a nucleophilic substitution reaction where the solvent serves as the nucleophile. The rate of this reaction can be monitored by observing the formation of the halide ion.

Objective: To compare the relative rates of solvolysis of this compound and 1-chloro-3-methylcyclopentane in ethanol (B145695).

Materials:

  • This compound

  • 1-Chloro-3-methylcyclopentane

  • Absolute Ethanol (reagent grade)

  • 0.1 M Silver Nitrate (B79036) (AgNO₃) in ethanol solution

  • Thermostated water bath

  • Test tubes and rack

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-chloro-3-methylcyclopentane in absolute ethanol.

  • Reaction Setup: Place a known volume (e.g., 5 mL) of each alkyl halide solution into separate, clean, and dry test tubes. Equilibrate the test tubes in a thermostated water bath set to a constant temperature (e.g., 50 °C).

  • Initiation and Monitoring: To initiate the reaction, add a known volume (e.g., 1 mL) of the 0.1 M ethanolic silver nitrate solution to each test tube simultaneously. Start the stopwatch immediately.

  • Observation: Observe the test tubes for the formation of a precipitate. Silver bromide (AgBr) is a cream-colored solid, while silver chloride (AgCl) is a white solid.

  • Data Collection: Record the time taken for the first appearance of a persistent precipitate in each test tube. For a more quantitative analysis, the reaction can be monitored by periodically titrating the liberated halide ions with a standardized silver nitrate solution.

Expected Outcome:

A precipitate of silver bromide (AgBr) will form significantly faster in the test tube containing this compound than the silver chloride (AgCl) precipitate in the test tube with 1-chloro-3-methylcyclopentane. This observation directly demonstrates the higher reactivity of the bromo-compound.

Logical Relationships in Reactivity

The following diagram illustrates the key factors that determine the greater reactivity of this compound over its chloro-analogue.

G Comparative Reactivity Factors cluster_bromo This compound cluster_chloro 1-Chloro-3-methylcyclopentane Bromo C-Br Bond Br_LG Bromide (Br⁻) Leaving Group Bromo->Br_LG Heterolysis Br_Stability Weaker Base More Polarizable Br_LG->Br_Stability Properties Higher_Reactivity Higher Reactivity Br_Stability->Higher_Reactivity Chloro C-Cl Bond Cl_LG Chloride (Cl⁻) Leaving Group Chloro->Cl_LG Heterolysis Cl_Stability Stronger Base Less Polarizable Cl_LG->Cl_Stability Properties Lower_Reactivity Lower Reactivity Cl_Stability->Lower_Reactivity

Caption: Factors influencing the comparative reactivity of bromo- and chloro-cyclopentane derivatives.

Conclusion

References

Spectroscopic Differentiation of Cis and Trans-1-Bromo-3-methylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the spectroscopic differences between the cis and trans diastereomers of 1-Bromo-3-methylcyclopentane. The data presented herein is essential for researchers in synthetic chemistry, drug development, and materials science for the accurate identification and characterization of these isomers.

Introduction

Cis and trans-1-Bromo-3-methylcyclopentane are diastereomers that, while possessing the same chemical formula and connectivity, differ in the spatial arrangement of the bromine and methyl substituents on the cyclopentane (B165970) ring. This stereochemical difference leads to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. This guide focuses on the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The relative orientation of the bromine and methyl groups significantly influences the chemical environment of the protons and carbons in the molecule, leading to predictable differences in chemical shifts and coupling constants.

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These values are calculated based on established models of stereochemical effects on nuclear shielding.

Predicted ¹³C NMR Data

The number of unique carbon signals and their chemical shifts differ between the two isomers due to symmetry.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Cis and Trans-1-Bromo-3-methylcyclopentane

Carbon AtomPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - transRationale for Difference
C1 (CH-Br)~55-60~58-63The chemical shift of the carbon bearing the bromine is influenced by the steric and electronic effects of the methyl group. In the trans isomer, steric compression can lead to a slight downfield shift.
C2/C5~38-42~40-44These carbons are adjacent to the C-Br bond and their chemical shifts are affected by the orientation of the substituents.
C3 (CH-CH₃)~33-37~35-39The environment of the carbon attached to the methyl group is stereochemically different in the two isomers.
C4~24-28~26-30The chemical shift of this carbon is also influenced by the overall conformation of the ring, which differs between the cis and trans isomers.
CH₃~20-23~21-24The methyl carbon's chemical shift is sensitive to the steric environment.

Note: Predicted chemical shifts are estimates and may vary based on the prediction software and solvent used.

Predicted ¹H NMR Data

The proton NMR spectra are expected to show more significant differences, particularly in the chemical shifts of the methine protons and the coupling constants between adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cis and Trans-1-Bromo-3-methylcyclopentane

ProtonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - transKey Coupling Constants (Hz)Rationale for Difference
H1 (CH-Br)~4.0-4.5~4.2-4.7J(H1, H2) will differThe chemical shift is highly dependent on the anisotropic effects of the substituents. The dihedral angles between H1 and adjacent protons are different in the two isomers, leading to different coupling constants.
H3 (CH-CH₃)~1.8-2.2~2.0-2.4J(H3, H2) and J(H3, H4) will differThe stereochemical relationship with the bromine atom influences the shielding of this proton.
CH₃ (doublet)~1.0-1.2~1.1-1.3~6-7 HzThe chemical shift of the methyl protons is also affected by the proximity and orientation of the bromine atom.
Cyclopentyl H'sMultiplets in the range ~1.5-2.5Multiplets in the range ~1.6-2.6Complex overlapping signalsThe exact chemical shifts and multiplicities of the ring protons will be complex but will differ between the two isomers, providing a unique fingerprint.

Note: Predicted chemical shifts are estimates and may vary. Coupling constants are particularly sensitive to the conformation of the cyclopentane ring.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to distinguish between the cis and trans isomers, primarily by examining the fingerprint region of the spectrum.

Table 3: Expected Infrared (IR) Spectroscopy Differences

Vibrational ModeExpected Wavenumber (cm⁻¹) - cisExpected Wavenumber (cm⁻¹) - transRationale for Difference
C-Br Stretch~550-650~550-650While the fundamental C-Br stretching frequency is similar, the overall molecular dipole moment and symmetry differences between the isomers can lead to variations in the intensity and exact position of this band.
Fingerprint RegionComplex pattern, unique to the cis isomerComplex pattern, unique to the trans isomerThe region from approximately 1400 cm⁻¹ to 600 cm⁻¹ contains a multitude of bending and stretching vibrations that are highly sensitive to the overall molecular geometry. The distinct spatial arrangement of atoms in the cis and trans isomers results in a unique pattern of peaks in this region, allowing for their differentiation.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the fragmentation patterns of the two diastereomers are expected to show differences in the relative abundances of certain fragment ions due to stereochemical influences on the stability of the molecular ion and subsequent fragmentation pathways.

Table 4: Expected Mass Spectrometry (MS) Fragmentation Differences

Fragment Ion (m/z)Expected Relative Abundance - cisExpected Relative Abundance - transRationale for Difference
[M]⁺ (m/z 162/164)PresentPresentThe molecular ion peak will be observed for both isomers, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).
[M-Br]⁺ (m/z 83)AbundantAbundantLoss of the bromine radical is a major fragmentation pathway for both isomers.
[M-CH₃]⁺ (m/z 147/149)ModerateModerateLoss of a methyl radical is another possible fragmentation.
Other FragmentsDifferent relative intensitiesDifferent relative intensitiesThe stereochemistry can influence the rates of competing fragmentation reactions, such as hydrogen transfers and rearrangements, leading to different relative abundances of fragment ions in the lower mass region. For instance, the ease of a specific hydrogen abstraction may differ depending on the spatial proximity of the atoms in the cis versus the trans isomer.

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum and automatically subtracted.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Conditions (Typical):

  • Injection Mode: Split or splitless.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature ramp (e.g., starting at 50 °C and ramping to 250 °C) to ensure separation of the isomers.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the cis and trans isomers based on their spectroscopic data.

Spectroscopic_Differentiation Workflow for Isomer Differentiation cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Identification cis cis-1-Bromo-3-methylcyclopentane NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-1-Bromo-3-methylcyclopentane trans->NMR trans->IR trans->MS NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Fingerprint Region Comparison IR->IR_data MS_data Fragmentation Pattern Analysis MS->MS_data cis_ID Cis Isomer Identified NMR_data->cis_ID Distinct δ & J values trans_ID Trans Isomer Identified NMR_data->trans_ID Distinct δ & J values IR_data->cis_ID Unique Fingerprint IR_data->trans_ID Unique Fingerprint MS_data->cis_ID Characteristic Fragment Ratios MS_data->trans_ID Characteristic Fragment Ratios

Caption: Logical workflow for the differentiation of cis and trans isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry each provide valuable and distinct information for the differentiation of cis and trans-1-Bromo-3-methylcyclopentane. NMR spectroscopy offers the most definitive and quantitative data through the analysis of chemical shifts and coupling constants. IR spectroscopy provides a unique fingerprint for each isomer, while mass spectrometry can reveal subtle differences in fragmentation patterns. By employing these methods in concert, researchers can confidently identify and characterize these diastereomers.

Comprehensive Characterization of (1R, 3S)-1-bromo-3-methylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of chiral molecules like (1R, 3S)-1-bromo-3-methylcyclopentane is paramount for their application in synthesis and medicinal chemistry. This guide aims to provide a comprehensive overview of the characterization data for this specific stereoisomer. However, a thorough search of available scientific databases reveals a significant lack of experimentally determined characterization data for (1R, 3S)-1-bromo-3-methylcyclopentane.

To provide a useful benchmark, this guide presents a comparative analysis with the well-characterized, structurally related achiral compound, bromocyclopentane (B41573). This comparison will offer valuable insights into the expected properties of the target molecule and highlight the general characteristics of brominated cyclopentyl systems.

Physicochemical and Spectroscopic Data

Table 1: Comparison of Physicochemical Properties

Property(1R, 3S)-1-bromo-3-methylcyclopentane (Predicted/Theoretical)Bromocyclopentane (Experimental)
Molecular Formula C₆H₁₁Br[1][2]C₅H₉Br[3][4][5]
Molecular Weight 163.06 g/mol [1][2]149.03 g/mol [3][4][5]
Boiling Point Not available137-139 °C
Density Not available1.39 g/mL at 25 °C
Refractive Index Not availablen20/D 1.488
Optical Rotation Not availableNot applicable (achiral)

Note: The lack of experimental data for (1R, 3S)-1-bromo-3-methylcyclopentane underscores the need for further research and publication of its full characterization.

Spectroscopic Analysis: A Comparative Look

Spectroscopic techniques are essential for the structural elucidation and confirmation of chemical compounds. Although spectra for (1R, 3S)-1-bromo-3-methylcyclopentane are not available, the expected spectral features can be inferred by comparing with bromocyclopentane and considering the effect of the additional methyl group and defined stereochemistry.

Table 2: Comparative Spectroscopic Data

Technique(1R, 3S)-1-bromo-3-methylcyclopentane (Expected Features)Bromocyclopentane (Observed Data/Features)
¹H NMR Complex multiplets for ring protons, a doublet for the methyl group, and a multiplet for the proton on the bromine-bearing carbon.Data not explicitly found in searches.
¹³C NMR Six distinct signals corresponding to the six carbon atoms. The carbon bearing the bromine would be downfield.Data not explicitly found in searches.
Infrared (IR) C-H stretching (alkane) ~2850-3000 cm⁻¹, C-H bending ~1450 cm⁻¹, and C-Br stretching in the fingerprint region.An IR spectrum is available in the NIST Chemistry WebBook[3][6].
Mass Spectrometry (MS) Molecular ion peaks (M, M+2) with approximately equal intensity, characteristic of a bromine-containing compound.A mass spectrum is available in the NIST Chemistry WebBook, showing the characteristic isotopic pattern of bromine[4][7].

Experimental Protocols

The following are generalized experimental protocols for the key characterization techniques that would be employed to obtain the data for (1R, 3S)-1-bromo-3-methylcyclopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The spectrum is acquired on a 300 or 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: The spectrum is acquired on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid is placed between two KBr or NaCl plates.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Optical Rotation:

  • Sample Preparation: A solution of the compound with a known concentration in a suitable solvent (e.g., chloroform, ethanol) is prepared.

  • Measurement: The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

Workflow for Characterization

The logical workflow for the full characterization of a novel chiral compound like (1R, 3S)-1-bromo-3-methylcyclopentane is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical & Chiral Properties cluster_conclusion Data Compilation & Comparison Synthesis Synthesis of (1R, 3S)-1-bromo-3-methylcyclopentane Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR Infrared Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula BP Boiling Point Determination Purification->BP Density Density Measurement Purification->Density OpticalRotation Optical Rotation Purification->OpticalRotation Stereochemical Purity DataAnalysis Data Analysis & Structural Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis BP->DataAnalysis Density->DataAnalysis OpticalRotation->DataAnalysis Comparison Comparison with Alternatives DataAnalysis->Comparison

Caption: Workflow for the synthesis, purification, and full characterization of a chiral compound.

References

comparative analysis of Grignard reagents from different bromocycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Grignard reagents derived from bromocyclopropane (B120050), bromocyclobutane, bromocyclopentane, and bromocyclohexane. The formation, stability, and reactivity of these critical organometallic intermediates are discussed, with a focus on how ring strain and structural factors influence their behavior in organic synthesis. This document summarizes available experimental data to aid researchers in selecting the appropriate reagent and optimizing reaction conditions.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles and strong bases that are fundamental to the formation of carbon-carbon bonds. When the alkyl group (R) is cyclic, the inherent ring strain of the cycloalkane can significantly impact the formation and reactivity of the organomagnesium halide. This guide focuses on a comparative analysis of Grignard reagents synthesized from bromocycloalkanes of varying ring sizes: cyclopropane (B1198618), cyclobutane (B1203170), cyclopentane (B165970), and cyclohexane (B81311). The stability and reactivity of these reagents are inversely related to the ring strain of the corresponding cycloalkane, a factor that dictates their utility in complex molecule synthesis.

Formation of Cycloalkylmagnesium Bromides: A Comparative Overview

The synthesis of Grignard reagents from bromocycloalkanes is influenced by the stability of the cycloalkyl radical intermediate and the overall ring strain of the system. While Grignard reagents are typically not isolated, their yields can be inferred from the products of subsequent reactions.

Table 1: Comparative Yields of Cycloalkylmagnesium Bromide Formation

Bromocycloalkane PrecursorRing Strain (kcal/mol)Typical Inferred Yield (%)Notable Side Reactions
Bromocyclopropane~27.550-75%Radical attack on solvent, Wurtz coupling
Bromocyclobutane~26.570-85%Wurtz coupling
Bromocyclopentane~6.5~92%Wurtz coupling
Bromocyclohexane~0~80%Wurtz coupling

Note: Yields are compiled from various sources and may not be directly comparable due to differing reaction conditions. The yield for cyclopropylmagnesium bromide can be lower due to side reactions involving the highly reactive cyclopropyl (B3062369) radical intermediate.

The high ring strain in bromocyclopropane leads to a more reactive cyclopropyl radical intermediate, which can result in side reactions such as hydrogen abstraction from the etheral solvent, leading to the formation of cyclopropane and reducing the yield of the desired Grignard reagent. As the ring size increases and ring strain decreases, the formation of the Grignard reagent generally proceeds more efficiently.

Experimental Protocols

The following is a generalized protocol for the preparation of cycloalkylmagnesium bromide reagents. It is critical that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Materials:

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Magnesium turnings

  • A small crystal of iodine

  • Bromocycloalkane (bromocyclopropane, bromocyclobutane, bromocyclopentane, or bromocyclohexane)

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

Procedure:

  • Activation of Magnesium: Place the magnesium turnings and a crystal of iodine in the dried three-necked flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Add a small portion of the bromocycloalkane (dissolved in the anhydrous solvent) from the dropping funnel. The reaction is typically initiated with gentle warming, and its start is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

  • Formation of the Grignard Reagent: Once the reaction has started, add the remaining bromocycloalkane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours.

  • Use in Subsequent Reactions: The resulting Grignard reagent solution is typically used immediately in subsequent reactions.

Reactivity of Cycloalkylmagnesium Bromides

The reactivity of cycloalkylmagnesium bromides is influenced by the hybridization of the carbon atom bonded to magnesium and the relief of ring strain upon reaction.

Table 2: Qualitative Reactivity Comparison of Cycloalkylmagnesium Bromides

Grignard ReagentHybridization of C-Mg BondDriving Force for ReactionRelative Reactivity
Cyclopropylmagnesium BromideHigh s-characterRelief of high ring strainHigh
Cyclobutylmagnesium BromideIntermediate s-characterRelief of moderate ring strainModerate-High
Cyclopentylmagnesium BromideLower s-characterMinimal relief of ring strainModerate
Cyclohexylmagnesium Bromidesp³-likeNo relief of ring strainModerate

The high degree of s-character in the C-Mg bond of cyclopropylmagnesium bromide, a consequence of the strained ring, contributes to its high reactivity. The relief of the significant ring strain upon reaction further drives its nucleophilic additions. As the ring size increases to five and six-membered rings, the C-Mg bond becomes more sp³-like in character, and with little to no ring strain to be relieved, the reactivity approaches that of typical acyclic Grignard reagents.

Visualizing the Process and Relationships

The following diagrams illustrate the experimental workflow for Grignard reagent formation and the logical relationship between ring strain and reagent reactivity.

experimental_workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_use Utilization start Dry Glassware and Reagents mg_activation Activate Mg with Iodine start->mg_activation Inert Atmosphere initiation Initiate Reaction with Bromocycloalkane mg_activation->initiation Add Anhydrous Ether formation Dropwise Addition of Bromocycloalkane initiation->formation Observe Exotherm reflux Stir and Reflux formation->reflux Maintain Gentle Reflux use Use Grignard Reagent in Subsequent Reaction reflux->use Cool to Desired Temperature

Caption: A generalized workflow for the preparation of cycloalkylmagnesium bromide reagents.

reactivity_relationship Relationship between Ring Strain and Grignard Reagent Reactivity cluster_strain Ring Strain cluster_reactivity Grignard Reagent Reactivity c3 Cyclopropane (High Strain) react_high High Reactivity c3->react_high leads to c4 Cyclobutane (Moderate Strain) react_mod_high Moderate-High Reactivity c4->react_mod_high leads to c5 Cyclopentane (Low Strain) react_mod Moderate Reactivity c5->react_mod leads to c6 Cyclohexane (No Strain) c6->react_mod leads to

Caption: A diagram illustrating the correlation between cycloalkane ring strain and the reactivity of the corresponding Grignard reagent.

Conclusion

The choice of bromocycloalkane as a precursor for a Grignard reagent has a profound impact on its formation and subsequent reactivity. The high ring strain of cyclopropane and cyclobutane leads to more reactive, albeit potentially lower-yielding, Grignard reagents. In contrast, the low to non-existent ring strain in cyclopentane and cyclohexane results in more stable Grignard reagents with reactivities similar to their acyclic counterparts. For researchers in drug development and organic synthesis, understanding these structure-reactivity relationships is paramount for designing efficient synthetic routes and controlling reaction outcomes. Careful consideration of the inherent properties of these cycloalkyl Grignard reagents will enable the strategic incorporation of cyclic moieties into complex molecular architectures.

Comparative Analysis of the Synthesis of 3-Methylcyclopentanethiol: A Review of the Reaction of 1-Bromo-3-methylcyclopentane with Sodium Hydrosulfide and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed product analysis of the reaction between 1-Bromo-3-methylcyclopentane and Sodium Hydrosulfide (B80085) (NaSH) reveals a predominant SN2 pathway yielding 3-methylcyclopentanethiol, a valuable compound in pharmaceutical and materials science research. This guide provides a comparative analysis of this primary synthetic route against alternative methods, offering researchers and drug development professionals a comprehensive overview of synthetic strategies, supported by experimental data and detailed protocols.

The synthesis of sulfur-containing organic molecules is a cornerstone of modern chemical research. Among these, thiols play a critical role as intermediates and as active components in a variety of applications. This report focuses on the synthesis of 3-methylcyclopentanethiol, a chiral thiol with potential applications in asymmetric synthesis and drug design. The primary method explored is the reaction of this compound with sodium hydrosulfide (NaSH).

Primary Synthesis Route: Nucleophilic Substitution of this compound

The reaction of this compound, a secondary alkyl halide, with sodium hydrosulfide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The hydrosulfide anion (SH⁻), a potent nucleophile, attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of 3-methylcyclopentanethiol.

A key stereochemical feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon center.[1][2] This means that if the starting material is a specific stereoisomer of this compound (e.g., (1R,3S)-1-bromo-3-methylcyclopentane), the resulting 3-methylcyclopentanethiol will be the corresponding inverted enantiomer (e.g., (1S,3S)-3-methylcyclopentanethiol).[1] This stereospecificity is a significant advantage for the synthesis of enantiomerically pure compounds.

However, a competing reaction pathway that must be considered is the E2 elimination reaction. The hydrosulfide anion can also act as a base, abstracting a proton from a carbon atom adjacent to the carbon-bromine bond. This results in the formation of a double bond and the elimination of HBr, yielding a mixture of 3-methylcyclopentene (B105217) and 4-methylcyclopentene. The ratio of substitution to elimination products is influenced by factors such as the strength of the base, steric hindrance around the reaction center, and the reaction temperature. For secondary alkyl halides like this compound, a mixture of SN2 and E2 products is often observed, especially with strong bases.[3][4]

Experimental Data
ReactantReagentMajor Product(s)Minor Product(s)Reaction Type
This compoundNaSH3-Methylcyclopentanethiol3-Methylcyclopentene, 4-MethylcyclopenteneSN2 / E2
Experimental Protocol: General Procedure for Thiol Synthesis from Alkyl Halides

The following is a generalized experimental protocol for the synthesis of a thiol from an alkyl halide using sodium hydrosulfide. This should be adapted and optimized for the specific reaction of this compound.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Ethanol (or another suitable solvent like DMF or DMSO)

  • Water

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in ethanol. An excess of NaSH is often used to minimize the formation of the dialkyl sulfide (B99878) byproduct.[5]

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 3-methylcyclopentanethiol.

  • Purify the product by distillation or column chromatography.

Alternative Synthesis Route: From 3-Methylcyclopentanol (B93247)

An alternative and often preferred method for the synthesis of thiols involves the conversion of the corresponding alcohol. This two-step process typically involves the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur nucleophile.

  • Activation of the Alcohol: The hydroxyl group of 3-methylcyclopentanol is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

  • Nucleophilic Substitution: The resulting 3-methylcyclopentyl tosylate or mesylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea (B124793) followed by hydrolysis, to yield 3-methylcyclopentanethiol.[6] This method often provides higher yields and fewer elimination byproducts compared to the direct reaction of alkyl halides, as the conditions for the substitution step can be more carefully controlled.

Experimental Data Comparison
Starting MaterialReagentsIntermediateFinal ProductAdvantagesDisadvantages
This compoundNaSH-3-MethylcyclopentanethiolOne-step reactionPotential for elimination side products
3-Methylcyclopentanol1. TsCl, Pyridine 2. NaSH or Thiourea/hydrolysis3-Methylcyclopentyl tosylate3-MethylcyclopentanethiolGenerally higher yields, less elimination, starting material often more accessibleTwo-step process, requires use of sulfonyl chlorides

Product Characterization

The synthesized 3-methylcyclopentanethiol can be characterized using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton of the thiol group (S-H) typically appears as a triplet in the range of 1-2 ppm. The other protons on the cyclopentane (B165970) ring will show characteristic chemical shifts and coupling patterns.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom attached to the thiol group will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-methylcyclopentanethiol (116.23 g/mol ).

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the synthesis and analysis process, the following diagrams are provided.

reaction_pathway cluster_main Primary Synthesis cluster_alternative Alternative Synthesis A This compound B 3-Methylcyclopentanethiol A->B NaSH (SN2) C Methylcyclopentenes A->C NaSH (E2) D 3-Methylcyclopentanol E 3-Methylcyclopentyl Tosylate D->E TsCl, Pyridine F 3-Methylcyclopentanethiol E->F NaSH

Caption: Reaction pathways for the synthesis of 3-methylcyclopentanethiol.

experimental_workflow A Reaction Setup B Workup & Extraction A->B C Purification B->C D Characterization C->D E IR D->E F NMR D->F G MS D->G

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The reaction of this compound with sodium hydrosulfide provides a direct, one-step route to 3-methylcyclopentanethiol. While the potential for a competing elimination reaction exists, the SN2 pathway is expected to be the major route. For applications requiring high purity and yield, the two-step synthesis from 3-methylcyclopentanol offers a more controlled and often more efficient alternative. The choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired stereochemical outcome, and tolerance for potential byproducts. Further optimization of reaction conditions for the direct substitution reaction could improve its selectivity and overall utility.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-methylcyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-3-methylcyclopentane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Safety and Hazard Summary

This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1] Understanding these hazards is the first step in safe handling and disposal.

Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound and similar compounds. Note that properties can vary, and it is essential to consult the specific Safety Data Sheet (SDS) for the product in use.

PropertyValueSource
Molecular FormulaC6H11BrPubChem[1]
Molecular Weight163.06 g/mol PubChem[1]
Boiling Point120 - 121 °C / 248 - 249.8 °F @ 760 mmHg (for 1-Bromo-3-methylbutane)Fisher Scientific[2]
Flash Point32 °C / 89.6 °F (for 1-Bromo-3-methylbutane)Fisher Scientific[2]
Melting Point-112 °C / -169.6 °F (for 1-Bromo-3-methylbutane)Fisher Scientific[2]

Experimental Protocol for Disposal

The following step-by-step procedure outlines the approved method for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a compatible material and kept closed when not in use.

3. Segregation of Waste:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents, strong bases, and some metals.[2]

4. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][3]

  • Use spark-proof tools and explosion-proof equipment when handling the waste.[2][3]

5. Disposal:

  • Dispose of the contents and container through an approved waste disposal plant.[3][4]

  • All waste disposal must be in accordance with local, state, and federal regulations.

  • Do not empty into drains or release into the environment.[4][5]

6. Accidental Spills:

  • In the event of a spill, remove all sources of ignition.[2][6]

  • Absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2][6]

  • Collect the absorbed material into a suitable container for disposal.[2][6]

  • Ensure the area is well-ventilated.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response ppe Wear Appropriate PPE collect Collect in Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate storage Store in Cool, Dry, Ventilated Area segregate->storage transport Transport to Approved Facility storage->transport dispose Dispose via Licensed Contractor transport->dispose spill Accidental Spill Occurs ignition Remove Ignition Sources spill->ignition absorb Absorb with Inert Material ignition->absorb collect_spill Collect for Disposal absorb->collect_spill collect_spill->storage Add to Waste Stream

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 1-Bromo-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1-Bromo-3-methylcyclopentane. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation[1][3][4].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use[5][6].Prevents skin contact which can lead to irritation[1][3].
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. An apron may also be worn[5][7].Protects skin from accidental splashes and contact.
Footwear Closed-toe and closed-heel shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator[4][8].Prevents inhalation of vapors which may cause respiratory tract irritation[1][2].

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.

Workflow for Handling this compound

prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE handling Handling & Use - Work within a fume hood - Keep container tightly closed when not in use - Use non-sparking tools - Avoid contact with skin and eyes prep->handling Proceed with experiment spill Spill Management - Evacuate area if necessary - Absorb with inert material (e.g., sand, vermiculite) - Place in a sealed container for disposal - Ventilate the area handling->spill In case of spill decon Decontamination - Wipe down work surfaces - Wash hands thoroughly after handling handling->decon After use disposal Waste Disposal - Segregate halogenated organic waste - Dispose of in a properly labeled, sealed container - Follow institutional and local regulations spill->disposal Dispose of spill cleanup materials decon->disposal After decontamination

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Gather all necessary materials and equipment before handling the chemical.

    • Put on all required PPE as specified in the table above.

  • Handling and Use:

    • Conduct all work involving this compound inside a chemical fume hood to minimize inhalation exposure[3][6].

    • Keep the container tightly closed when not in use to prevent the release of flammable vapors[4][9].

    • Use non-sparking tools and equipment to avoid ignition sources, as the substance is flammable[4][6].

    • Avoid direct contact with skin and eyes[3][6]. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[4].

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.

    • Place the absorbent material into a sealed, properly labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination:

    • Thoroughly wipe down all work surfaces with an appropriate solvent upon completion of work.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

waste_gen Waste Generation - Unused this compound - Contaminated PPE (gloves, etc.) - Contaminated labware segregation Waste Segregation - Collect in a designated, labeled container for halogenated organic waste waste_gen->segregation storage Temporary Storage - Store sealed waste container in a well-ventilated, secondary containment area - Keep away from incompatible materials segregation->storage collection Waste Collection - Arrange for pickup by institution's Environmental Health & Safety (EHS) department storage->collection final_disposal Final Disposal - Transported to a licensed hazardous waste facility for incineration or other approved disposal method collection->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.